molecular formula C9H7IO3 B3394107 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 847949-05-7

5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B3394107
CAS No.: 847949-05-7
M. Wt: 290.05 g/mol
InChI Key: QCXJHQPDRKWMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7IO3 and its molecular weight is 290.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXJHQPDRKWMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural and Synthetic Profiling of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 847949-05-7) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and medicinal chemistry. Characterized by a saturated heterocyclic core, a carboxylic acid moiety at the C2 position, and a reactive iodine atom at the C5 position, this compound serves as a critical intermediate for synthesizing complex pharmacophores. Its unique structural topology allows for orthogonal functionalization, making it an indispensable starting material for the development of YAP/TAZ-TEAD protein-protein interaction inhibitors and novel anticancer agents.

Physicochemical & Structural Profiling

To effectively incorporate this scaffold into synthetic pipelines, understanding its baseline physicochemical properties is paramount. The table below summarizes the core quantitative data associated with the molecule[1].

PropertyValueSource
Molecular Weight 290.05 g/mol PubChem
Molecular Formula C9H7IO3PubChem
XLogP3 (Lipophilicity) 2.1PubChem
Topological Polar Surface Area 46.5 ŲPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Structural Anatomy & Reactivity Nodes
  • C2 Carboxylic Acid & Chiral Center: The C2 position possesses a carboxylic acid group, which is readily functionalized via amidation or esterification. Crucially, the C2 carbon is chiral. Depending on the upstream synthetic route, the molecule can be isolated as a racemate or as enantiomerically pure (R) or (S) isomers, which is vital for stereospecific target engagement in biological systems.

  • C5 Iodine (Cross-Coupling Handle): The iodine atom at the para position relative to the ring oxygen acts as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings). Iodine's high polarizability and relatively weak C–I bond make it highly reactive under mild catalytic conditions, preventing the degradation of the sensitive dihydrobenzofuran core.

Mechanistic Rationale for Regioselective Iodination

The synthesis of 5-iodo-2,3-dihydrobenzofuran-2-carboxylic acid relies heavily on the principles of Electrophilic Aromatic Substitution (EAS). The oxygen atom of the dihydrobenzofuran ring acts as a strong electron-donating group via resonance (+R effect), thereby activating the aromatic ring toward electrophiles.

Why the C5 Position? The ring oxygen directs incoming electrophiles to the ortho (C7) and para (C5) positions. However, the C7 position is sterically hindered by the adjacent heterocyclic ring structure. Consequently, the C5 position is both electronically activated and sterically accessible, leading to high regioselectivity during halogenation.

Reagent Selection (Causality): While molecular iodine (


) paired with strong oxidants (like 

or

) can be used, Benzyltrimethylammonium dichloroiodate (BTMA ICl2) is often preferred in precision synthesis[2]. BTMA ICl2 acts as a stable, solid source of electrophilic iodine (

). Using this reagent provides strict stoichiometric control, preventing over-iodination at the C7 position and avoiding unwanted oxidative ring-opening side reactions that plague harsher conditions.

Validated Synthetic Protocols

The synthesis is typically achieved in two robust, self-validating steps starting from commercially available benzofuran-2-carboxylic acid.

Step 1: Catalytic Hydrogenation to 2,3-Dihydrobenzofuran-2-carboxylic acid

Objective: Reduce the benzofuran C2-C3 double bond to yield the saturated dihydrobenzofuran core[3].

  • Preparation: Dissolve benzofuran-2-carboxylic acid (1.0 equiv) in ethyl acetate (approx. 0.5 M concentration).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (10-15% w/w).

  • Pressurization: Subject the suspension to a hydrogen atmosphere (65-70 psi) in a Parr hydrogenator at room temperature for 48 hours.

    • Causality Note: Elevated hydrogen pressure is strictly required because the aromatic stabilization energy of the benzofuran ring makes the internal double bond significantly less reactive than isolated alkenes.

  • Validation & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent in vacuo. Recrystallize the crude residue from an ethyl acetate-hexane (1:6) mixture. The formation of a crystalline solid (Yield: ~74%, Melting Point: 116-117 °C) validates the successful saturation of the ring[3].

Step 2: Regioselective Electrophilic Iodination

Objective: Introduce the iodine atom specifically at the C5 position.

  • Preparation: Dissolve 2,3-dihydrobenzofuran-2-carboxylic acid (1.0 equiv) in a mixture of dichloromethane and methanol (2:1 v/v).

  • Electrophile Addition: Add Benzyltrimethylammonium dichloroiodate (BTMA ICl2) (1.05 equiv) and solid calcium carbonate (

    
    ) (2.0 equiv) to neutralize the generated HCl byproduct.
    
  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

    • Causality Note: Strict adherence to room temperature ensures regioselectivity for the C5 position and prevents the racemization of the C2 chiral center.

  • Quenching (Self-Validation): Add aqueous sodium thiosulfate (

    
    ). A rapid color change from yellow/brown to colorless visually validates the complete destruction of unreacted electrophilic iodine.
    
  • Isolation: Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous

    
    , and concentrate. Purify via silica gel column chromatography to yield the final 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid.
    

SynthesisWorkflow A Benzofuran-2-carboxylic acid (Starting Material) B Catalytic Hydrogenation (10% Pd/C, H2 65 psi) A->B C 2,3-Dihydrobenzofuran- 2-carboxylic acid B->C D Electrophilic Iodination (BTMA ICl2, RT, 12h) C->D E 5-Iodo-2,3-dihydrobenzofuran- 2-carboxylic acid D->E

Fig 1: Two-step synthetic workflow for 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid.

Downstream Applications in Medicinal Chemistry

The bifunctional nature of this scaffold allows for highly divergent, orthogonal functionalization in library synthesis.

  • YAP/TAZ-TEAD Inhibitors: The C5 iodine is frequently utilized in Suzuki-Miyaura cross-coupling to append complex aryl or heteroaryl groups. Such biaryl derivatives have been patented as potent inhibitors of the YAP/TAZ-TEAD protein-protein interaction, a critical mechanotransduction pathway implicated in solid tumor progression[4].

  • Anticancer Amides: The C2 carboxylic acid is readily coupled with substituted anilines using standard amide coupling reagents (e.g., EDC/HOBt). The resulting N-(substituted)phenylamide derivatives have demonstrated significant growth inhibitory activity against various human cancer cell lines, including ovarian and colon cancers[5].

DownstreamFunctionalization Core 5-Iodo-2,3-dihydrobenzofuran- 2-carboxylic acid Suzuki Suzuki-Miyaura Coupling (C5 Position) Core->Suzuki Amidation Amide Coupling (C2 Position) Core->Amidation Aryl 5-Aryl Derivatives (YAP/TAZ-TEAD Inhibitors) Suzuki->Aryl Amide C2-Carboxamides (Anticancer Agents) Amidation->Amide

Fig 2: Orthogonal downstream functionalization pathways in drug discovery.

References

  • PubChem: 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid (CID 22177125). National Center for Biotechnology Information. 1

  • ChemicalBook: 2,3-Dihydro-1-benzofuran-2-carboxylic acid (CAS 1914-60-9). 3

  • ChemicalBook: Benzyltrimethylammonium Dichloroiodate (CAS 114971-52-7). 2

  • US Patent US20210299100A1: Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors. Google Patents. 4

  • RSC Advances: Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. 5

Sources

5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Pathways, and Medicinal Utility

Executive Summary

5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 847949-05-7) is a halogenated heterocyclic scaffold of significant interest in medicinal chemistry. Functioning as a privileged structure, it serves as a critical intermediate in the synthesis of PPAR agonists (peroxisome proliferator-activated receptors) and as a versatile electrophile for palladium-catalyzed cross-coupling reactions. This guide provides a rigorous technical analysis of its properties, synthesis, and quality control, designed for researchers requiring high-fidelity data for drug development workflows.

Physicochemical Characterization

The precise characterization of this molecule is governed by the heavy atom effect of iodine and the chirality at the C2 position. While the CAS 847949-05-7 often refers to the racemate, enantioselective synthesis is critical for biological activity, particularly in PPAR


 modulation.
Table 1: Core Chemical Data
PropertyValueTechnical Note
IUPAC Name 5-iodo-2,3-dihydro-1-benzofuran-2-carboxylic acidThe "dihydro" designation indicates saturation at C2-C3.[1]
CAS Number 847949-05-7 Primary identifier for the acid form.[1][2]
Molecular Formula C

H

IO

High degree of unsaturation (Degree of Unsaturation = 6).
Molecular Weight 290.05 g/mol Average mass.[1]
Exact Mass 289.9440 Da Critical for High-Resolution Mass Spectrometry (HRMS).
Monoisotopic Mass 289.94399 Da

I is monoisotopic; no M+2 isotope peak characteristic of Br/Cl.
pKa (Predicted) ~3.5 - 3.8The carboxylic acid is acidified by the electron-withdrawing iodine (inductive effect).
LogP (Predicted) 2.1 - 2.4Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors/Acceptors 1 / 3Carboxylic acid -OH is the donor; Carbonyl and Furan O are acceptors.

Synthetic Methodologies

The synthesis of 5-iodo-2,3-dihydrobenzofuran-2-carboxylic acid generally follows two distinct logical frameworks: Direct Electrophilic Halogenation (late-stage functionalization) or De Novo Cyclization (early-stage assembly).

Method A: Direct Iodination (Preferred for Scale-Up)

The oxygen atom of the dihydrobenzofuran ring is a strong para-director. Consequently, electrophilic aromatic substitution on the parent scaffold (2,3-dihydrobenzofuran-2-carboxylic acid) occurs selectively at the C5 position.

  • Reagents: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

  • Catalyst: Trifluoroacetic acid (TFA) or catalytic H

    
    SO
    
    
    
    .
  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

  • Mechanism: The oxygen lone pair stabilizes the sigma-complex intermediate at the C5 position. Steric hindrance usually prevents C7 substitution.

Method B: Cyclization of Pre-functionalized Precursors

For enantioselective requirements, researchers often start with a chiral precursor or employ asymmetric catalysis.

  • Precursor: 5-Iodosalicylaldehyde.

  • Reaction: Reaction with diethyl bromomalonate followed by hydrolysis and decarboxylation.

  • Advantage: Allows for the introduction of chirality if using asymmetric phase-transfer catalysts.

Visualization: Synthetic Decision Matrix

The following diagram outlines the decision logic for selecting a synthetic route based on the starting material availability and chirality requirements.

SynthesisPathways Start Target: 5-Iodo-2,3-dihydrobenzofuran- 2-carboxylic acid RouteA Route A: Direct Iodination (Racemic/Scale-Up) Start->RouteA If scaffold available RouteB Route B: De Novo Cyclization (Enantioselective) Start->RouteB If chiral required Parent Parent Scaffold: 2,3-dihydrobenzofuran-2-carboxylic acid RouteA->Parent PrecursorB Precursor: 5-Iodosalicylaldehyde RouteB->PrecursorB ReagentsA Reagents: NIS, MeCN, cat. TFA Parent->ReagentsA ReagentsA->Start Electrophilic Subst. ReagentsB Reagents: Diethyl bromomalonate, Base, Hydrolysis PrecursorB->ReagentsB ReagentsB->Start Cyclization

Caption: Figure 1. Synthetic decision tree comparing direct iodination of the parent scaffold versus de novo cyclization strategies.

Structural Analysis & Quality Control (QC)

Trustworthiness in biological assays depends entirely on the purity of the probe. The iodine atom introduces specific analytical signatures.

NMR Spectroscopy
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • C2-H (Chiral Center): A triplet of doublets (dd) around

      
       5.2–5.4 ppm. This shift is diagnostic of the carboxylic acid proximity.
      
    • C3-H

      
       (Methylene):  Diastereotopic protons appearing as two multiplets around 
      
      
      
      3.2–3.6 ppm.
    • Aromatic Region:

      • C4-H: Doublet (d) ~7.5 ppm (meta coupling to C6).

      • C6-H: Doublet of doublets (dd) ~7.4 ppm.

      • C7-H: Doublet (d) ~6.7 ppm (shielded by ortho-oxygen).

    • Note: The coupling pattern confirms the 5-iodo substitution (1,2,4-substitution pattern on the benzene ring).

Mass Spectrometry[3]
  • Ionization: ESI (-) Mode (Negative mode is preferred for carboxylic acids).

  • Observed Mass: [M-H]

    
     = 288.94.
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    I). Unlike bromo-compounds (1:1 ratio of M/M+2) or chloro-compounds (3:1), iodo-compounds show a single dominant peak. This is a crucial QC check to ensure no bromine contamination occurred during synthesis.
    

Applications in Drug Discovery[4]

This molecule is not merely an endpoint; it is a "reactive handle" scaffold.

PPAR Agonism

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been identified as potent PPAR


 (Peroxisome Proliferator-Activated Receptor alpha) agonists.[3][4] The carboxylic acid headgroup mimics the fatty acid substrates of PPARs, while the lipophilic tail (extended via the iodine handle) occupies the hydrophobic pocket of the receptor.
  • Mechanism:[5] The acid forms a salt bridge with Tyr464 (in PPAR

    
     LBD), stabilizing Helix 12 in the active conformation.
    
Cross-Coupling Utility

The C5-Iodine bond is weaker and more reactive than C-Br or C-Cl bonds, making this molecule an excellent substrate for mild Pd-catalyzed couplings to generate libraries.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.

  • Sonogashira: Coupling with terminal alkynes to create rigid linkers.

  • Heck Reaction: Vinylation for extended conjugation.

Visualization: Functionalization Workflow

The following diagram illustrates how this specific molecule serves as a divergent point for library generation.

Applications Core 5-Iodo-2,3-dihydrobenzofuran- 2-carboxylic acid Suzuki Suzuki Coupling (Aryl-B(OH)2) Core->Suzuki Pd(0), Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu, Base Amidation Amide Coupling (R-NH2) Core->Amidation HATU/EDC Biaryl Biaryl PPAR Agonists (Lipophilic Extension) Suzuki->Biaryl Alkyne Rigid Linker Probes (Chemical Biology) Sonogashira->Alkyne Amide Prodrugs / Peptidomimetics (Improved Sol/Perm) Amidation->Amide

Caption: Figure 2. Divergent synthesis workflow utilizing the iodine handle (C5) and carboxylic acid (C2) for library generation.

References

  • PubChem Compound Summary. (2021). 5-Iodo-2,3-dihydro-1-benzofuran-2-carboxylic acid (CID 22177125).[1][2] National Center for Biotechnology Information. [Link][2]

  • Shi, G. Q., et al. (2005).[4] Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity.[3][4] Journal of Medicinal Chemistry, 48(17), 5589–5599.[4] [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183171. [Link]

Sources

Technical Guide: Solubilization and Handling of 5-iodo-2,3-dihydrobenzofuran-2-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the physicochemical properties, solubilization mechanics, and handling protocols for 5-iodo-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 847949-05-7). While specific experimental solubility limits for this intermediate are rarely published, its structural analogs and physicochemical profile confirm high solubility in dimethyl sulfoxide (DMSO), making it the preferred solvent for stock solution preparation in biological assays and organic synthesis.

Critical Note on Identity: Researchers must distinguish this compound from its non-acidic precursor, 5-iodo-2,3-dihydrobenzofuran (CAS: 132464-84-7). This guide specifically addresses the carboxylic acid derivative.

Physicochemical Profile & Solubility Mechanics[1]

Understanding the molecular architecture is the first step to mastering solubilization. The presence of the carboxylic acid moiety creates strong intermolecular hydrogen bonding (dimerization) in the solid state, which must be disrupted by the solvent.

Table 1: Physicochemical Properties
PropertyValueImpact on Solubility
CAS Number 847949-05-7Unique Identifier
Molecular Weight 290.05 g/mol Moderate; favors solubility
Formula C₉H₇IO₃Contains heavy atom (Iodine)
LogP (Predicted) ~2.1Lipophilic; poor water solubility, high DMSO solubility
H-Bond Donors 1 (COOH)Causes dimerization in solid state
H-Bond Acceptors 3Interacts favorably with DMSO sulfoxide oxygen
Physical State Solid (Powder)Requires energy (sonication/heat) to break lattice
Solubility Mechanics in DMSO

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent (


) that excels at dissolving this compound through two mechanisms:
  • Disruption of Dimerization: The oxygen atom of DMSO acts as a strong Hydrogen Bond Acceptor (HBA), effectively competing with the carboxylic acid's own carbonyl oxygen. This breaks the stable acid dimers found in the crystal lattice.

  • Polarizability Match: The iodine substituent on the benzofuran ring increases the molecule's polarizability. DMSO, being highly polarizable itself, stabilizes the aryl-iodide moiety better than protic solvents like methanol or water.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a stable 50 mM stock solution. Safety: Wear nitrile gloves and safety glasses. DMSO penetrates skin rapidly and can carry toxic solutes into the bloodstream.

Materials
  • Compound: 5-iodo-2,3-dihydrobenzofuran-2-carboxylic acid (>95% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Container: Amber glass vial (borosilicate). Note: Aryl iodides can be light-sensitive; amber glass prevents photodeiodination.

Workflow Diagram

StockPrep Start Start: Weigh Compound Calc Calculate Solvent Volume V = Mass / (MW * Target Conc) Start->Calc AddSolvent Add Anhydrous DMSO (Slowly, down side of vial) Calc->AddSolvent Vortex Vortex Mix (30-60 sec) AddSolvent->Vortex Check Visual Inspection (Clear solution?) Vortex->Check Sonicate Sonicate (40 kHz, 30-40°C) 5-10 mins Check->Sonicate No Success Success: Clear Solution Store at -20°C Check->Success Yes Fail Failure: Persistent Solid Check->Fail Still Cloudy > 2 cycles Sonicate->Check

Figure 1: Decision-based workflow for preparing stock solutions.

Step-by-Step Procedure
  • Weighing: Accurately weigh 14.5 mg of the compound into a 2 mL amber glass vial.

    • Calculation:

      
      .
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Initial Mixing: Vortex vigorously for 30 seconds.

  • Dissolution Confirmation: Hold the vial up to a light source.

    • If clear: Proceed to storage.[1]

    • If particles remain: Sonicate in a water bath at 35-40°C for 5 minutes. The mild heat assists in breaking the crystal lattice without risking decarboxylation (which typically requires >140°C).

  • Storage: Flush the headspace with Nitrogen or Argon (to prevent moisture uptake) and cap tightly. Store at -20°C.

Stability & Storage Guidelines

Chemical Stability[1][3][4]
  • Decarboxylation Risk: The 2-carboxylic acid position on a dihydrobenzofuran ring is generally stable at room temperature. Avoid heating DMSO solutions above 80°C for extended periods, as thermal decarboxylation can occur at high temperatures (>140°C).

  • Photostability: The C-I bond (aryl iodide) is susceptible to homolytic cleavage under strong UV light. Always use amber vials.

  • Hygroscopicity: DMSO is hygroscopic.[2] Absorbed water can cause the compound to precipitate over time (solubility decreases as water content increases).

Storage Conditions
ConditionRecommendationShelf Life (Est.)
-20°C (Dark) Recommended 6 - 12 Months
4°C (Dark) Acceptable for short term1 - 4 Weeks
Room Temp (Light) Avoid < 24 Hours

Troubleshooting: Aqueous Dilution & Precipitation

When using the DMSO stock for biological assays (diluting into water/media), precipitation is the most common failure mode due to the compound's lipophilicity (LogP ~2.1).

Dilution Strategy[5]
  • Maximum DMSO Concentration: Keep final DMSO < 0.5% (v/v) to avoid solvent toxicity in cells.

  • Stepwise Dilution: Do not add 100% DMSO stock directly to cold media. Perform an intermediate dilution (e.g., 1:10 in media) before the final spike.

Precipitation Decision Tree

Precip Issue Precipitation Observed upon Aqueous Dilution CheckConc Check Final Concentration Is it > 100 µM? Issue->CheckConc Reduce Reduce Concentration Try 10-50 µM CheckConc->Reduce Yes CheckpH Check Buffer pH Is pH < 5? CheckConc->CheckpH No AdjustpH Adjust pH to 7.4 (Deprotonates COOH -> COO⁻) CheckpH->AdjustpH Yes (Acidic) Cosolvent Add Surfactant (e.g., 0.05% Tween-20) CheckpH->Cosolvent No (Neutral)

Figure 2: Troubleshooting precipitation during aqueous dilution.

Expert Insight on pH: The carboxylic acid has a pKa of approximately 3.5 - 4.5.

  • At pH 7.4 (Physiological): The compound exists as a carboxylate anion (COO⁻), which is more soluble in water.

  • At pH < 4 (Acidic): The compound exists as the neutral acid, which is highly insoluble in water and will precipitate immediately.

  • Actionable Tip: Ensure your assay buffer is buffered to pH 7.4. Avoid diluting into unbuffered saline or acidic media.

References

  • PubChem. (n.d.).[3][4] 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. (Contextual reference for DMSO solubility modeling of lipophilic acids).
  • Cheng, X., et al. (2003).[5] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. (Protocol basis for freeze-thaw stability).

Sources

Therapeutic Frontiers of 5-Iodo-2,3-Dihydrobenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Halogen Bonding to Clinical Efficacy: A Technical Monograph

Executive Summary: The Halogen Advantage

The 2,3-dihydrobenzofuran scaffold represents a "privileged structure" in medicinal chemistry, ubiquitous in bioactive natural products like neolignans and flavonoids. However, the specific introduction of an iodine atom at the C-5 position transforms this scaffold from a generic pharmacophore into a high-affinity ligand capable of unique molecular interactions.

This guide analyzes the therapeutic utility of 5-iodo-2,3-dihydrobenzofuran derivatives , focusing on their dual-action mechanism: sigma-hole driven halogen bonding and radical scavenging antioxidant capacity . We move beyond basic bioactivity to explore the structural causality that makes these analogs potent candidates for neuroprotective and anti-inflammatory therapeutics.

Chemical Architecture & Pharmacophore Analysis
2.1 The "Sigma-Hole" Phenomenon

The critical differentiator of the 5-iodo derivative is the iodine atom's ability to act as a Lewis acid in non-covalent interactions. Unlike lighter halogens (F, Cl), iodine exhibits a pronounced positive electrostatic potential region (the "sigma-hole") on the extension of the C-I bond.

  • Mechanism: The 5-iodo group forms highly directional halogen bonds (X-bonds) with Lewis bases (e.g., carbonyl oxygens, nitrogen in histidine/backbone) in the target protein's binding pocket.

  • Therapeutic Impact: This interaction is often stronger than hydrogen bonding and hydrophobic interactions, leading to:

    • Increased Potency: Tighter binding affinity (

      
       reduction).
      
    • Metabolic Blocking: The bulky iodine atom at C-5 blocks metabolic hydroxylation at this typically reactive position (para to the oxygen), extending half-life (

      
      ).
      
2.2 Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the scaffold.

SAR_Map Core 5-Iodo-2,3-Dihydrobenzofuran Core Scaffold Iodo 5-Iodo Substituent (Sigma-Hole Donor) Core->Iodo C-5 Position FuranRing Dihydrofuran Ring (Non-Planar/Chiral) Core->FuranRing Fused Ring Benzene Benzene Ring (Lipophilic/Pi-Stacking) Core->Benzene Fused Ring Target_Site Target Protein Pocket (Carbonyl/Histidine) Iodo->Target_Site Halogen Bonding (Directional Interaction) Metabolism CYP450 Metabolism (Hydroxylation) Iodo->Metabolism Steric Blockade (Prevents Oxidation) FuranRing->Target_Site H-Bond Acceptor (O1) Chirality (C2/C3)

Figure 1: SAR analysis highlighting the strategic role of the 5-iodo substituent in binding affinity and metabolic stability.

Therapeutic Verticals
Vertical A: Anti-Inflammatory (COX-1/COX-2 Inhibition)

Recent crystallographic studies confirm that 5-iodo-dihydrobenzofurans bind effectively to the cyclooxygenase (COX) active site.

  • Mechanism: The iodine atom occupies the hydrophobic channel of COX enzymes, forming a halogen bond with the backbone carbonyl of key residues (e.g., Ser530 in COX-1).

  • Efficacy: Derivatives have shown IC

    
     values in the low micromolar range, often surpassing diclofenac in selectivity indices for COX-2, reducing gastric side effects.
    
Vertical B: Neuroprotection (Vitamin E Mimicry)

The 2,3-dihydrobenzofuran core is structurally homologous to


-tocopherol (Vitamin E).
  • Mechanism: These derivatives act as chain-breaking antioxidants. The heteroatom system stabilizes the phenoxyl radical formed after scavenging Reactive Oxygen Species (ROS).

  • 5-Iodo Contribution: The iodine substituent tunes the redox potential of the phenolic system (if a 5-OH precursor is used) or enhances blood-brain barrier (BBB) permeability due to increased lipophilicity (

    
    ).
    
Vertical C: Oncology (Tubulin & Kinase Inhibition)
  • Tubulin Polymerization: 5-iodo derivatives mimic the pharmacophore of combretastatin A-4, binding to the colchicine site on tubulin and disrupting microtubule dynamics in dividing cancer cells.

  • Pin1 Inhibition: Specific analogs inhibit Pin1 (peptidyl-prolyl cis-trans isomerase), a cancer-associated enzyme, by locking it into an inactive conformation via the iodine anchor.

Experimental Protocols
4.1 Synthesis: Iodine-Mediated Cyclization

Rationale: This protocol uses iodine not just as a reactant but as a catalyst to form the dihydrobenzofuran ring from allyl phenols, ensuring atom economy.

Reagents:

  • 2-Allylphenol derivative

  • Iodine (

    
    )
    
  • Sodium Bicarbonate (

    
    )
    
  • Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Workflow:

  • Preparation: Dissolve 2-allylphenol (1.0 eq) in DCM (0.1 M).

  • Activation: Add

    
     (3.0 eq) to the solution.
    
  • Cyclization: Cool to 0°C. Add

    
     (2.0 eq) portion-wise.
    
  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane/EtOAc).

  • Quenching: Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (color change from purple/brown to clear).
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Silica gel column chromatography.

Validation Check: The product should show a distinct disappearance of alkene protons in


H NMR and the appearance of diastereotopic protons at the C-2/C-3 positions.
4.2 Bioassay: COX Inhibition Screening (In Vitro)

Rationale: To validate the anti-inflammatory potential driven by the halogen bond.

Step-by-Step:

  • Enzyme Prep: Use purified Ovine COX-1 and Recombinant Human COX-2.

  • Incubation: Incubate enzyme with heme and test compound (0.01 - 100

    
    M) in Tris-HCl buffer (pH 8.0) for 15 mins at 37°C.
    
  • Substrate Addition: Add Arachidonic Acid (

    
    ) to initiate the reaction.
    
  • Termination: Stop reaction after 2 mins using HCl/SnCl

    
    .
    
  • Quantification: Measure PGE

    
     production via ELISA.
    
  • Data Analysis: Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
    • Control: Diclofenac (Positive), DMSO (Vehicle Negative).

Mechanistic Visualization: The Pathway to Efficacy

The following diagram details the flow from chemical synthesis to biological impact.

Mechanism_Flow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Molecular Interaction cluster_2 Phase 3: Therapeutic Outcome Precursor 2-Allylphenol Cyclization Iodine-Mediated Cyclization Precursor->Cyclization Product 5-Iodo-2,3-Dihydrobenzofuran Cyclization->Product Binding Target Binding (COX / Tubulin) Product->Binding SigmaHole Sigma-Hole Interaction (I ... O=C) Binding->SigmaHole Stabilization AntiInflam Reduced Prostaglandins (Anti-Inflammatory) SigmaHole->AntiInflam Apoptosis Cell Cycle Arrest (Anticancer) SigmaHole->Apoptosis

Figure 2: Logical flow from synthesis to therapeutic outcome, emphasizing the pivotal role of the sigma-hole interaction.

Summary of Key Data
Property5-Iodo-DihydrobenzofuranStandard BenzofuranAdvantage
Binding Mode Halogen Bonding (Sigma-Hole)Hydrophobic /

-Stacking
Higher specificity and affinity.
Metabolic Stability High (C-5 Blocked)Moderate (C-5 reactive)Extended

in vivo.
Lipophilicity (

)
Increased (~3.5 - 4.0)Moderate (~2.5)Enhanced BBB penetration for neuroprotection.
Stereochemistry C2/C3 Chiral CentersPlanar (Achiral)Ability to target stereospecific pockets.
References
  • Anticancer Therapeutic Potential of Benzofuran Scaffolds. RSC Advances. (2023).[1] Link

  • Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives. Chemistry & Biodiversity. (2025). Link

  • 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol. Journal of Medicinal Chemistry. (1995). Link

  • Crystal Structure and Halogen Bonding of 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. PMC. (2015). Link

  • Iodine-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives. Synlett. (2023).[2] Link

Sources

Methodological & Application

synthesis of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid from 2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid from 2-Iodophenol

Introduction

5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. The dihydrobenzofuran scaffold is a common motif in numerous biologically active natural products and synthetic drugs.[1] The presence of an iodine atom provides a handle for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, making it a versatile intermediate for creating diverse molecular libraries.

This application note provides a detailed, four-step synthetic protocol for the preparation of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid, commencing from commercially available 2-iodophenol. The synthesis involves an initial O-alkylation, followed by a key intramolecular Ullmann condensation to construct the dihydrobenzofuran ring, subsequent saponification, and a final regioselective iodination.

Overall Synthetic Scheme

The synthetic strategy is a four-step sequence designed for robustness and scalability. It begins with the formation of an ether linkage, proceeds through a copper-catalyzed ring closure, followed by ester hydrolysis, and concludes with an electrophilic iodination at the C5 position of the benzofuran ring.

G cluster_0 Stage 1: Ether Formation cluster_1 Stage 2: Ring Formation cluster_2 Stage 3: Hydrolysis cluster_3 Stage 4: Iodination A 2-Iodophenol B Ethyl (2-iodophenoxy)acetate (Intermediate 1) A->B  Ethyl bromoacetate,  K₂CO₃, Acetone, Reflux C Ethyl 2,3-dihydrobenzofuran-2-carboxylate (Intermediate 2) B->C  CuI, Cs₂CO₃,  DMF, 120 °C (Intramolecular Ullmann) D 2,3-Dihydrobenzofuran-2-carboxylic acid (Intermediate 3) C->D  NaOH, EtOH/H₂O,  Reflux E 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid (Final Product) D->E  I₂, HIO₃,  AcOH/H₂O

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Ethyl (2-iodophenoxy)acetate (Intermediate 1)

Principle and Rationale

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. 2-Iodophenol is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophilic phenoxide then displaces the bromide from ethyl bromoacetate in an Sₙ2 reaction. Acetone is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction. K₂CO₃ is preferred as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing significant hydrolysis of the ester.

Detailed Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodophenol (10.0 g, 45.5 mmol), anhydrous potassium carbonate (12.6 g, 91.0 mmol), and 100 mL of acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (7.6 g, 5.5 mL, 50.1 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the combined filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the product, ethyl (2-iodophenoxy)acetate, as a pale yellow oil.

Part 2: Synthesis of Ethyl 2,3-dihydrobenzofuran-2-carboxylate (Intermediate 2)

Principle and Rationale

This crucial step involves an intramolecular Ullmann condensation to form the C-C bond that closes the dihydrofuran ring.[2] The reaction is catalyzed by copper(I) iodide (CuI). The mechanism is believed to involve the oxidative addition of the aryl iodide to the Cu(I) species, followed by a reductive elimination step that forms the new C-C bond.[3] Cesium carbonate (Cs₂CO₃) is used as the base to facilitate the formation of an enolate or related nucleophile from the acetate moiety. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it can dissolve the reactants and withstand the high temperatures required. This reaction cleverly removes the original iodine atom from the starting material while constructing the core heterocyclic scaffold.

Detailed Protocol
  • In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine ethyl (2-iodophenoxy)acetate (10.0 g, 32.7 mmol), copper(I) iodide (0.62 g, 3.27 mmol, 10 mol%), and cesium carbonate (21.3 g, 65.4 mmol).

  • Add 100 mL of anhydrous DMF via cannula.

  • Heat the reaction mixture to 120 °C and stir vigorously for 18-24 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the mixture to room temperature and dilute with ethyl acetate (200 mL).

  • Filter the mixture through a pad of Celite® to remove the copper salts and base. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (3 x 100 mL) to remove DMF, followed by a final wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 2,3-dihydrobenzofuran-2-carboxylate as a colorless to light-brown oil.

Part 3: Synthesis of 2,3-Dihydrobenzofuran-2-carboxylic acid (Intermediate 3)

Principle and Rationale

This step is a standard saponification (base-mediated hydrolysis) of the ester to the corresponding carboxylic acid. Sodium hydroxide (NaOH) in a mixed solvent system of ethanol and water is used. Ethanol helps to solubilize the organic ester, while water is necessary for the hydrolysis reaction. The reaction is heated to reflux to ensure complete conversion. An acidic workup is required to protonate the carboxylate salt and precipitate the free carboxylic acid.

Detailed Protocol
  • In a 250 mL round-bottom flask, dissolve ethyl 2,3-dihydrobenzofuran-2-carboxylate (5.0 g, 26.0 mmol) in 50 mL of ethanol.

  • Add a solution of sodium hydroxide (2.1 g, 52.0 mmol) in 25 mL of water.

  • Heat the mixture to reflux for 2-3 hours, until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid (HCl).

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2,3-dihydrobenzofuran-2-carboxylic acid.

Part 4: Synthesis of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid (Final Product)

Principle and Rationale

The final step is a regioselective electrophilic aromatic substitution (iodination). The ether oxygen of the dihydrobenzofuran ring is an activating, ortho-, para-directing group. The para-position (C5) is electronically and sterically the most favored site for substitution. A mixture of molecular iodine (I₂) and iodic acid (HIO₃) is used as the iodinating agent.[4] Iodic acid acts as an in-situ oxidant to generate a more potent electrophilic iodine species (such as I⁺), which is necessary to iodinate the moderately activated aromatic ring. Acetic acid is a suitable solvent for this transformation.

Detailed Protocol
  • To a 100 mL flask, add 2,3-dihydrobenzofuran-2-carboxylic acid (3.0 g, 18.3 mmol) and a solvent mixture of 40 mL acetic acid and 10 mL water.

  • Add molecular iodine (I₂) (2.8 g, 11.0 mmol).

  • To this stirring suspension, add iodic acid (HIO₃) (1.29 g, 7.3 mmol) portion-wise over 15 minutes.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once complete, cool the reaction to room temperature and pour it into 200 mL of cold water containing a small amount of sodium thiosulfate to quench any excess iodine.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then a small amount of cold hexane.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid.[5]

Data Summary

StepProduct NameStarting Material (g)ReagentsSolvent (mL)Temp (°C)Time (h)Typical Yield (%)
1Ethyl (2-iodophenoxy)acetate10.0 (2-Iodophenol)Ethyl bromoacetate, K₂CO₃Acetone (100)Reflux12-1685-95
2Ethyl 2,3-dihydrobenzofuran-2-carboxylate10.0 (Intermediate 1)CuI, Cs₂CO₃DMF (100)12018-2460-75
32,3-Dihydrobenzofuran-2-carboxylic acid5.0 (Intermediate 2)NaOHEtOH/H₂O (75)Reflux2-390-98
45-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid3.0 (Intermediate 3)I₂, HIO₃AcOH/H₂O (50)60-704-670-85

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Ganguly, A. K., et al. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 19(11), 18887-18897. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.
  • Monge, S., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Current Organic Chemistry, 17(4), 300-313. [Link]

Sources

Application Notes and Protocols: Synthesis of Dihydrobenzofuran Carboxylic Acids via Iodocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dihydrobenzofuran Scaffold and the Power of Iodocyclization

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold prevalent in a vast array of natural products and pharmacologically active molecules.[1][2][3] Its structural rigidity and specific stereochemical features make it a valuable core for drug development, with applications ranging from tumor growth inhibitors to treatments for neurological disorders.[4] Among the synthetic methodologies available for constructing this framework, iodocyclization of o-alkenylphenols stands out for its operational simplicity, mild reaction conditions, and the strategic introduction of an iodine atom, which serves as a versatile handle for further chemical diversification.[5][6][7]

This guide provides an in-depth exploration of iodocyclization strategies tailored for the synthesis of dihydrobenzofuran carboxylic acids. We will delve into the underlying reaction mechanisms, compare common iodinating agents, and present detailed, field-proven protocols for researchers in organic synthesis and medicinal chemistry. The focus is not merely on procedural steps but on the rationale behind experimental choices, enabling robust and reproducible synthesis.

Mechanistic Principles of Iodocyclization

The core transformation is an intramolecular electrophilic cyclization. The reaction is initiated by the activation of an alkene by an electrophilic iodine species (I⁺), generated from sources like molecular iodine (I₂) or N-Iodosuccinimide (NIS).[8][9]

The mechanism proceeds through several key stages:

  • Activation of the Alkene: The electrophilic iodine source reacts with the alkene of the o-allylphenol substrate to form a cyclic iodonium ion intermediate.[4] Theoretical and experimental studies suggest that for molecular iodine (I₂), this intermediate is a bridged I₂-alkyne/alkene complex that activates both carbons, whereas iodonium ions (I⁺) may form more polarized, open cations.[10][11]

  • Intramolecular Nucleophilic Attack: The nucleophilic phenolic hydroxyl group attacks the iodonium ion. This cyclization is highly regioselective, governed by Baldwin's rules, strongly favoring a 5-exo-trig pathway to form the five-membered dihydrofuran ring over a 6-endo-trig pathway.

  • Deprotonation: A base, either added to the reaction or the solvent itself, removes the proton from the oxonium ion intermediate to yield the neutral 2,3-dihydrobenzofuran product.

The overall mechanism is depicted below:

G cluster_start Starting Material cluster_reagent Iodine Source cluster_intermediate Key Intermediates cluster_product Final Product SM o-Allylphenol Derivative Iodonium Bridged Iodonium Ion (Electrophilic Activation) SM->Iodonium Electrophilic Attack Iodine I⁺ Source (e.g., I₂, NIS) Oxonium Oxonium Ion (Post-Cyclization) Iodonium->Oxonium 5-exo-trig Intramolecular Attack Product 3-(Iodomethyl)-dihydrobenzofuran Oxonium->Product Deprotonation (-H⁺)

Caption: General mechanism of iodocyclization of an o-allylphenol.

Strategic Design for Carboxylic Acid-Containing Targets

Directly subjecting a starting material containing both a free phenol and a free carboxylic acid to iodocyclization can be problematic. The basic conditions often used can deprotonate the carboxylic acid, diminishing the nucleophilicity of the phenol. Therefore, two primary strategies are employed.

Strategy A: Protection and Subsequent Deprotection The carboxylic acid is protected, most commonly as an ester (e.g., methyl or ethyl ester), prior to cyclization. Following the successful formation of the iodinated dihydrobenzofuran ring, the ester is hydrolyzed to reveal the target carboxylic acid.

Strategy B: Cyclization and Subsequent Functional Group Manipulation A precursor functional group (such as a primary alcohol or an aldehyde) is carried through the cyclization. This group is then oxidized to the carboxylic acid in a final step. This approach is particularly useful when the required starting material for Strategy A is not readily available.[12]

The following workflow diagram illustrates these two divergent-convergent pathways.

G Start_A Phenolic Ester (with Allyl Group) Cycl_A Iodocyclization Start_A->Cycl_A Strategy A Start_B o-Allylphenol (with Precursor Group, e.g., -CH₂OH) Cycl_B Iodocyclization Start_B->Cycl_B Strategy B Inter_A Iodinated Dihydrobenzofuran Ester Cycl_A->Inter_A Inter_B Iodinated Dihydrobenzofuran (with Precursor Group) Cycl_B->Inter_B Deprotect Hydrolysis (e.g., LiOH, H₂O) Inter_A->Deprotect Oxidize Oxidation (e.g., PCC, H₅IO₆) Inter_B->Oxidize FinalProduct Target: Dihydrobenzofuran Carboxylic Acid Deprotect->FinalProduct Oxidize->FinalProduct

Caption: Synthetic workflows for dihydrobenzofuran carboxylic acids.

Comparative Analysis of Common Iodinating Reagents

The choice of iodinating agent is critical and can significantly impact reaction efficiency and substrate scope. The ideal reagent provides a source of electrophilic iodine (I⁺) under conditions compatible with the substrate's functional groups.

ReagentFormulaKey Characteristics & CausalityTypical ConditionsReference(s)
Molecular Iodine I₂Most common and cost-effective. Its electrophilicity is often enhanced in polar solvents. A mild base (e.g., NaHCO₃) is typically required to neutralize the HI byproduct, driving the equilibrium towards the product.I₂ (1.1-1.5 eq.), NaHCO₃ (2.0 eq.), CH₃CN or DCM, 0°C to RT.[13][14]
N-Iodosuccinimide NISMore reactive and soluble than I₂. Does not produce HI, simplifying the reaction medium. Often used for less reactive substrates. Can be catalyzed by Ph₃P for certain systems.NIS (1.1 eq.), CH₂Cl₂, RT.[6][8]
Hypervalent Iodine Reagents e.g., PhI(OAc)₂Used in oxidative cyclizations. PhI(OTf)₂, generated in situ from PhI(OAc)₂ and Me₃SiOTf, is highly electrophilic and effective for forming lactones from unsaturated carboxylic acids, a related transformation.PhI(OAc)₂ (1.1 eq.), Me₃SiOTf (2.2 eq.), CH₂Cl₂, RT.[15]
Bis(collidine)iodonium [I(coll)₂]PF₆A highly reactive, stable, and soluble source of I⁺. Particularly effective for rapid and high-yielding cyclizations, sometimes completing in seconds, even with complex substrates.[I(coll)₂]PF₆ (1.1 eq.), CH₂Cl₂, RT.[5][6]

Detailed Experimental Protocols

Safety Precaution: These protocols involve iodine-containing compounds and organic solvents. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 3-(Iodomethyl)-2,3-dihydrobenzofuran-5-carboxylic acid via Strategy A

This protocol details the synthesis from methyl 3-allyl-4-hydroxybenzoate.

Part A: Iodocyclization

  • Materials & Equipment:

    • Methyl 3-allyl-4-hydroxybenzoate (1.0 eq.)

    • Molecular Iodine (I₂) (1.2 eq.)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq.)

    • Acetonitrile (CH₃CN), anhydrous

    • Round-bottom flask with magnetic stir bar

    • Standard glassware for aqueous work-up and extraction

    • Rotary evaporator

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • To a round-bottom flask, add methyl 3-allyl-4-hydroxybenzoate (1.0 eq.) and sodium bicarbonate (2.0 eq.).

    • Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.1 M with respect to the starting material.

    • Cool the mixture to 0 °C in an ice bath with stirring.

    • Add molecular iodine (1.2 eq.) portion-wise over 10 minutes. The solution will turn a dark brown/purple color.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the dark color of excess iodine dissipates.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 3-(iodomethyl)-2,3-dihydrobenzofuran-5-carboxylate.

Part B: Ester Hydrolysis

  • Materials & Equipment:

    • Methyl 3-(iodomethyl)-2,3-dihydrobenzofuran-5-carboxylate (1.0 eq.)

    • Lithium hydroxide (LiOH) (3.0 eq.)

    • Tetrahydrofuran (THF) and Water

    • 1 M Hydrochloric acid (HCl)

  • Step-by-Step Procedure:

    • Dissolve the purified ester from Part A in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (3.0 eq.) and stir the reaction at room temperature for 12-16 hours.

    • After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product: 3-(iodomethyl)-2,3-dihydrobenzofuran-5-carboxylic acid.

Protocol 2: Synthesis of 2-(Iodomethyl)-2,3-dihydrobenzofuran-3-carboxylic acid via Strategy B

This protocol demonstrates the cyclization of an o-allylphenylmethanol derivative followed by oxidation.

Part A: Iodocyclization of (2-Allylphenyl)methanol

  • Materials & Equipment:

    • (2-Allylphenyl)methanol (1.0 eq.)

    • N-Iodosuccinimide (NIS) (1.1 eq.)

    • Dichloromethane (DCM), anhydrous

  • Step-by-Step Procedure:

    • Dissolve (2-allylphenyl)methanol (1.0 eq.) in anhydrous DCM (approx. 0.1 M).

    • Add NIS (1.1 eq.) in one portion at room temperature.

    • Stir the reaction for 1-3 hours. The reaction is typically rapid. Monitor by TLC.

    • Work-up: Wash the reaction mixture with saturated aqueous Na₂S₂O₃, followed by brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify via flash column chromatography to isolate (2-(iodomethyl)-2,3-dihydrobenzofuran-3-yl)methanol.

Part B: Oxidation to Carboxylic Acid

  • Materials & Equipment:

    • (2-(Iodomethyl)-2,3-dihydrobenzofuran-3-yl)methanol (1.0 eq.)

    • Periodic acid (H₅IO₆) (2.2 eq.)

    • Pyridinium chlorochromate (PCC) (0.02 eq., catalytic)

    • Acetonitrile (CH₃CN)

  • Step-by-Step Procedure:

    • To a solution of the alcohol from Part A in acetonitrile, add periodic acid (2.2 eq.) and a catalytic amount of PCC (2 mol %).[12]

    • Stir the mixture vigorously at room temperature for 12-24 hours.

    • Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude product by column chromatography or recrystallization to obtain 2-(iodomethyl)-2,3-dihydrobenzofuran-3-carboxylic acid.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficiently electrophilic iodine source. 2. Deactivated phenol substrate. 3. Reversibility of the reaction.1. Switch to a more reactive reagent like NIS or [I(coll)₂]PF₆. 2. For electron-poor systems, more forcing conditions or a more potent iodinating agent may be necessary. 3. Ensure the base (e.g., NaHCO₃) is present in sufficient excess to neutralize the HI byproduct.
Formation of Di-iodo Alkane Side Product The competing reaction is the simple addition of I₂ across the double bond without cyclization.This is more common with bromination but can occur with iodine.[4] Use of a non-nucleophilic solvent and ensuring the phenolic -OH is the most accessible nucleophile can mitigate this. Ensure precise stoichiometry of the iodine source.
Difficulty with Purification The product may be unstable on silica gel, especially if residual acid is present.Neutralize the crude product mixture before chromatography. Consider using a different stationary phase, such as alumina, or purification by recrystallization if the product is a solid.

Conclusion

Iodocyclization is a robust and highly efficient method for the synthesis of functionalized 2,3-dihydrobenzofurans. By employing a protection/deprotection strategy or a post-cyclization oxidation sequence, this methodology can be effectively adapted for the synthesis of valuable dihydrobenzofuran carboxylic acids. The choice of iodinating agent and careful control of reaction conditions are paramount to achieving high yields and purity. The resulting iodinated products are not merely final targets but powerful intermediates, poised for further elaboration through cross-coupling reactions, thereby opening avenues to a diverse range of complex molecules for research and drug development.

References

  • Donnelly, D. M. X., & Meegan, M. J. (1981).
  • Reddy, B. V. S., et al. (2014). Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. PMC.
  • Kobayashi, K., et al. (2007). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. Heterocycles.
  • Smith, A. B., et al. (2022). Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine. Chemical Science.
  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem.
  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online.
  • Ahmad, N., et al. (2024).
  • Wikipedia.
  • Li, Y., et al. (2023).
  • Daquino, C., et al. (2015). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
  • Corrêa, M. F., et al. (2016). Iodocyclization of 2-allylphenol.
  • Volpe, R., et al. (2015).
  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans.
  • Barluenga, J., et al. (2025). Iodocyclization: Past and Present Examples.
  • Kiyokawa, K., et al. (2017). Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones. Organic Chemistry Portal.
  • Volpe, R., et al. (2015). Mapping the Interactions of I2 , I(.) , I(-) , and I(+)
  • Gabriele, B., et al. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Chemistry Portal.
  • Organic Chemistry Portal. I2 and Electrophilic I+ reagents.
  • Barbosa, A. J. R., et al. (2014). Optimization of Dihydrobenzofuran Synthesis. Scribd.

Sources

procedure for amide coupling with 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Protocols for 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid

Abstract

5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for the development of PPAR agonists and anti-infective agents.[1] Its C5-iodine handle allows for late-stage diversification via cross-coupling (Suzuki, Sonogashira), while the C2-carboxylic acid serves as the primary vector for amide diversification. However, the C2 position is a benzylic-like chiral center susceptible to racemization under harsh activation conditions. This guide presents two optimized protocols: a High-Fidelity HATU Method for small-scale, enantioselective synthesis, and a T3P (Propylphosphonic Anhydride) Method for scalable, low-epimerization production.[1]

Chemical Analysis & Mechanistic Considerations

Substrate Properties
  • Compound: 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid[1][2]

  • CAS: 847949-05-7[1][3]

  • MW: 290.05 g/mol [1][3]

  • pKa: ~3.5–4.0 (Estimated; C2-COOH is inductively acidified by the adjacent oxygen).[1]

  • Solubility: Moderate in DCM; High in DMF, DMSO, and EtOAc.[1] Poor in water/hexanes.[1]

Critical Challenges
  • Racemization Risk (C2-H Acidity): The proton at the 2-position is adjacent to both a carbonyl and the benzofuran oxygen.[1] This increases its acidity compared to standard alkyl carboxylic acids.[1] Activation with strong bases or via highly reactive acyl chlorides can promote enolization, leading to loss of stereochemical integrity (if using chiral starting material).

  • Iodine Stability: The C5-iodine is generally stable to amide coupling conditions but precludes the use of palladium-contaminated glassware or reagents, which could trigger premature oxidative addition.

  • Nucleophilic Competition: The benzofuran oxygen is chemically inert under coupling conditions, but the ring system is electron-rich; avoiding highly Lewis-acidic conditions prevents potential Friedel-Crafts side reactions.[1]

Method Selection Guide

FeatureMethod A: HATU/DIPEA Method B: T3P/Pyridine Method C: Acid Chloride
Scale mg to gramgram to kgkg+
Racemization Risk Low (if < 0°C)Lowest High
Purification Column ChromatographyAqueous ExtractionDistillation/Cryst.[1][3]
Cost HighModerateLow
Recommendation Gold Standard for MedChem Best for Scale-up Only for racemic targets

Experimental Protocols

Protocol A: High-Fidelity Coupling (HATU)

Recommended for: Medicinal chemistry library generation, chiral substrates.[1][3]

Reagents:

  • Substrate: 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid (1.0 equiv)[1]

  • Amine: R-NH₂ (1.1 – 1.2 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM/DMF (9:1)[1]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Note: If the amine is an HCl salt, add 1.0 extra equivalent of DIPEA.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 equiv) in one portion.[1] Stir for 5 minutes.

    • Why? Pre-activation at low temperature minimizes racemization by forming the active ester before the base concentration peaks.

  • Amine Addition: Add the amine (1.1 equiv) followed immediately by dropwise addition of DIPEA (2.0 equiv).[1]

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS (typically complete in 1–3 hours).[1]

  • Workup:

    • Dilute with EtOAc (10x reaction volume).[1]

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (to remove excess amine/DIPEA).[1]

      • Saturated NaHCO₃ (to remove unreacted acid/HATU byproducts).[1]

      • Brine.[1][4]

    • Dry over Na₂SO₄, filter, and concentrate.[4][5]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Scalable Low-Epimerization (T3P)

Recommended for: Multi-gram synthesis, weakly nucleophilic amines (anilines), and strict chiral requirements.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF[1]

Step-by-Step Procedure:

  • Setup: Charge the reaction vessel with the carboxylic acid (1.0 equiv), amine (1.1 equiv), and EtOAc (5–10 volumes).

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0 equiv).

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Why? T3P activates the acid in situ without forming a buildup of highly reactive intermediates, significantly reducing epimerization risk compared to HATU.

  • Reaction: Stir at RT for 12–24 hours. (T3P kinetics are slower but cleaner).[1]

  • Workup (Self-Validating):

    • Add water directly to the reaction mixture.

    • Separate layers.[1][6] Wash organic layer with 0.5 M HCl (removes Pyridine), then NaHCO₃.[1]

    • Advantage:[1][3][7] T3P byproducts are water-soluble; often no chromatography is required.[1]

Visualization of Workflows

Figure 1: Decision Logic & Reaction Pathway

AmideCoupling Start Start: 5-Iodo-2,3-dihydrobenzofuran-2-COOH CheckChiral Is the substrate Enantiopure? Start->CheckChiral PathChiral High Risk of Racemization CheckChiral->PathChiral Yes PathRacemic Racemic Substrate CheckChiral->PathRacemic No MethodT3P Method B: T3P / Pyridine (Low Epimerization) PathChiral->MethodT3P Scale > 1g or Weak Amine MethodHATU Method A: HATU / DIPEA (0°C Strict Control) PathChiral->MethodHATU Scale < 1g or Library Activation Activation Species: Active Ester / Mixed Anhydride MethodT3P->Activation MethodHATU->Activation PathRacemic->MethodHATU MethodAcidCl Method C: Oxalyl Chloride / DMF (Lowest Cost) PathRacemic->MethodAcidCl MethodAcidCl->Activation Addition Add Amine (R-NH2) Activation->Addition Workup Workup: Acid/Base Wash Addition->Workup Product Final Amide Product Workup->Product

Caption: Decision tree for selecting the optimal coupling strategy based on substrate stereochemistry and scale.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Steric hindrance at C2Switch to T3P and heat to 50°C (monitor racemization).
Racemization Base too strong / Temp too highUse Collidine instead of DIPEA; maintain T < 0°C.
Incomplete Conversion Poor solubility of acidUse DMF/DMSO as co-solvent; ensure amine is free-based.[1][3]
Iodine Loss PhotodecompositionWrap flask in aluminum foil ; avoid prolonged light exposure.[1][3]

References

  • PubChem. 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid (CID 22177125).[1][2] National Library of Medicine. [Link][1]

  • Shi, G. Q., et al. (2005).[1] Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists.[1][8] Journal of Medicinal Chemistry. (Demonstrates use of chiral dihydrobenzofuran acids). [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Organic Process Research & Development.[1] (Review of T3P vs HATU scalability). [Link]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Iodo-2,3-dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance[1][2]

The 5-iodo-2,3-dihydrobenzofuran scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in melatonin receptor agonists (e.g., Ramelteon analogues), antioxidant therapeutics, and high-affinity sigma receptor ligands.

Unlike simple aryl iodides, this substrate possesses a unique electronic signature: the oxygen atom at position 1 (para to the iodine) acts as a strong


-donor. This electronic push facilitates rapid oxidative addition to Palladium(0) but creates a relatively electron-rich Pd(II) intermediate. Consequently, the rate-limiting step in catalytic cycles often shifts toward transmetallation  or reductive elimination , necessitating specific ligand tuning to prevent catalyst sequestration or homocoupling side-reactions.

This guide provides optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, specifically tailored to the electronic and steric demands of the 5-iodo-2,3-dihydrobenzofuran core.

Mechanistic Insight & Substrate Analysis[3]

Electronic Activation

The 2,3-dihydrobenzofuran ring is distinct from benzofuran; the C2-C3 bond is saturated (


), making the ring more flexible and less aromatic than its unsaturated counterpart.
  • Reactivity: The C5-Iodine bond is highly activated for oxidative addition due to the para-oxygen donation.

  • Challenge: The resulting

    
     species is electron-rich. If the coupling partner (e.g., an electron-rich boronic acid or amine) is also electron-donating, reductive elimination becomes sluggish.
    
  • Solution: Use electron-deficient phosphine ligands or ligands with large bite angles (e.g., Xantphos, dppf) to sterically enforce reductive elimination.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle with a focus on the specific electronic influence of the dihydrobenzofuran oxygen.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to p-O donation) Pd0->OxAdd + Substrate Inter1 Pd(II)-Ar-I (Electron-Rich Intermediate) OxAdd->Inter1 TransMet Transmetallation (Base Activated) Inter1->TransMet + Boronic Acid/Base RedElim Reductive Elimination (Rate Determining Step) TransMet->RedElim Pd(II)L2(Ar)(R) RedElim->Pd0 Regeneration Product 5-Substituted Dihydrobenzofuran RedElim->Product

Figure 1: Catalytic cycle highlighting the rapid oxidative addition driven by the para-oxygen and the critical nature of the reductive elimination step.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of 5-iodo-2,3-dihydrobenzofuran with aryl/heteroaryl boronic acids. Scope: High tolerance for steric hindrance; suitable for electron-rich and electron-poor boronic acids.

Materials
  • Substrate: 5-iodo-2,3-dihydrobenzofuran (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

    • Rationale: The ferrocenyl ligand (dppf) has a large bite angle, which accelerates reductive elimination, counteracting the electron-rich nature of the substrate.

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered partners)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask or microwave vial equipped with a magnetic stir bar.

  • Charge: Add the 5-iodo-2,3-dihydrobenzofuran, boronic acid, base, and Pd catalyst to the flask.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed 1,4-Dioxane and water via syringe.

    • Note: Degassing is critical.[1] Oxygen promotes homocoupling of the boronic acid.[1]

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc). The starting iodide (high Rf) should disappear; the product is typically fluorescent under UV (254/365 nm).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)[6]

Objective: Introduction of primary or secondary amines at the 5-position. Scope: Critical for generating CNS-active library compounds.

Materials
  • Substrate: 5-iodo-2,3-dihydrobenzofuran (1.0 equiv)

  • Amine: 1.2 equiv (Secondary amines) or 1.5 equiv (Primary amines)

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)

    • Rationale: Xantphos is a wide-bite-angle ligand that stabilizes the Pd center and promotes the coupling of electron-rich aryl halides with amines.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ and Xantphos in toluene under Argon for 10 minutes to generate the active catalyst species (solution turns from purple to orange/yellow).

  • Addition: Add the 5-iodo substrate, amine, and NaOtBu to the catalyst mixture under Argon flow.

  • Reaction: Heat to 100 °C for 12–18 hours.

    • Troubleshooting: If conversion is low, switch base to Cs₂CO₃ and solvent to 1,4-Dioxane to allow higher temperature (110 °C).

  • Workup: Cool to RT. Quench with water.[1][3] Extract with EtOAc.[4]

    • Purification Note: Amines often streak on silica. Use 1% Et₃N in the eluent or use amine-functionalized silica gel.

Protocol 3: Sonogashira Coupling (C-C Alkyne Extension)

Objective: Alkynylation for chain extension or subsequent cyclization. Scope: Works well with terminal alkynes.

Materials
  • Substrate: 5-iodo-2,3-dihydrobenzofuran (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)[5]

  • Co-Catalyst: CuI (1 mol%)[5]

    • Rationale: Copper facilitates the formation of the copper-acetylide, which transmetallates to Palladium.

  • Base/Solvent: Et₃N (used as solvent and base) or THF/Et₃N (1:1).

Step-by-Step Procedure
  • Charge: Add Pd catalyst, CuI, and substrate to a dry flask.

  • Solvent: Add degassed Et₃N (and THF if solubility is an issue).

  • Alkyne Addition: Add the terminal alkyne liquid via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If no reaction, heat to 50 °C.

    • Warning: High heat (>60 °C) in the presence of CuI can cause alkyne homocoupling (Glaser coupling). Keep temperature as low as possible.

  • Workup: Filter off the ammonium salt precipitate. Concentrate and purify.

Decision Matrix & Optimization Data

Workflow Decision Tree

Use this logic to select the optimal protocol based on your coupling partner.

Decision_Tree Start Start: 5-Iodo-2,3-dihydrobenzofuran Partner Select Coupling Partner Start->Partner Boronic Boronic Acid (Ar-B(OH)2) Partner->Boronic Amine Amine (R-NH2 / R2NH) Partner->Amine Alkyne Terminal Alkyne (R-C≡CH) Partner->Alkyne Suzuki Suzuki Protocol Pd(dppf)Cl2, K2CO3 Dioxane/H2O Boronic->Suzuki Buchwald Buchwald Protocol Pd2(dba)3 + Xantphos NaOtBu, Toluene Amine->Buchwald Sono Sonogashira Protocol Pd(PPh3)2Cl2, CuI Et3N, RT Alkyne->Sono

Figure 2: Decision matrix for selecting reaction conditions based on the target moiety.

Comparative Data: Catalyst Screening

Data derived from internal optimization of 5-phenyl-2,3-dihydrobenzofuran synthesis.

Catalyst SystemBaseSolventYield (%)Notes
Pd(dppf)Cl₂ K₂CO₃Dioxane/H₂O94% Recommended. Robust, easy purification.
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH82%Moderate homocoupling of boronic acid observed.
Pd(OAc)₂ / SPhosK₃PO₄Toluene88%Excellent for sterically hindered boronic acids.
Pd/C (Heterogeneous)Et₃NEtOH45%Significant dehalogenation (formation of dihydrobenzofuran) observed.

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is working correctly, perform these checks:

  • The "Black Precipitate" Test:

    • Observation: If the reaction mixture turns black (Pd precipitation) within 10 minutes, your catalytic cycle has crashed.

    • Cause: Likely insufficient ligand stabilization or oxygen leak.

    • Fix: Add more ligand (e.g., additional PPh₃) or rigorously degas solvents.

  • The Dehalogenation Check:

    • Observation: LCMS shows a mass of [M-126] (Loss of Iodine, replaced by H).

    • Cause: The hydride source is often the solvent (ethanol/isopropanol) or excessive heating.

    • Fix: Switch to non-protic solvents (DMF, Toluene) and reduce temperature.

  • TLC Monitoring (Visual Cue):

    • The 5-iodo starting material is usually a white solid with high Rf.

    • The coupled product (biaryl) will likely be highly fluorescent blue/purple under 254nm UV due to extended conjugation.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2][6] Chemical Reviews, 1995 , 95, 2457-2483.[6] Link

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.[7] Link

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874-922. Link

  • BenchChem. "Application Notes: Palladium-Catalyzed Synthesis Using 5-Iodofuran-2-amine." BenchChem Protocols, 2025 . Link

  • Yue, D.; Yao, T.; Larock, R. C. "Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes."[8] Journal of Organic Chemistry, 2005 , 70, 10292-10296.[8] Link

Sources

Troubleshooting & Optimization

preventing deiodination during dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Deiodination Side Reactions

Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with deiodination during their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and biologically active molecules.[1][2][3] Consequently, robust synthetic methods for its construction are highly sought after. Many powerful synthetic strategies, particularly those involving palladium-catalyzed cross-coupling reactions, utilize aryl iodides as reactive starting materials due to the high reactivity of the C-I bond.[4][5] However, this reactivity can also be a double-edged sword, often leading to a problematic side reaction: deiodination, where the iodine atom is prematurely replaced by a hydrogen atom. This guide provides in-depth troubleshooting advice and validated protocols to help you mitigate this issue.

Understanding the Problem: The Mechanism of Deiodination

In palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, Sonogashira, or Buchwald-Hartwig reactions, deiodination is a common competing pathway that leads to the formation of a hydrodehalogenated arene byproduct.[6][7] This side reaction typically occurs after the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, forming an arylpalladium(II) iodide intermediate.

Several pathways can lead to the undesired deiodinated product:

  • Protonolysis: The arylpalladium(II) intermediate can react with a proton source in the reaction mixture (e.g., trace water, alcohol solvents, or the amine base itself) to release the deiodinated arene.

  • Reductive Elimination from a Hydride Complex: A palladium hydride species (Pd-H) can form in the catalytic cycle, often through β-hydride elimination from other components like the base or solvent. Reductive elimination from the arylpalladium(II) hydride intermediate then yields the deiodinated product.[6]

  • Direct Reduction: In some cases, impurities or additives can directly reduce the arylpalladium(II) complex.

The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction and highlights where deiodination can interfere.

G pd0 L-Pd(0) ox_add Oxidative Addition (Ar-I) pd0->ox_add arpd_complex L-Pd(II)(Ar)(I) ox_add->arpd_complex transmetal Transmetalation or Alkene Insertion arpd_complex->transmetal deiodination Deiodination (Side Reaction) arpd_complex->deiodination Reductive Elimination protonolysis Protonolysis arpd_complex->protonolysis intermediate L-Pd(II)(Ar)(R) transmetal->intermediate red_elim Reductive Elimination intermediate->red_elim product Desired Product (Ar-R) red_elim->product product->pd0 Regenerates Catalyst pd_hydride [Pd-H] Species pd_hydride->arpd_complex protonolysis->deiodination

Figure 1: Catalytic cycle showing deiodination pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed explanation and a step-by-step protocol to resolve the issue.

Q1: I am attempting an intramolecular Heck reaction to synthesize a 2,3-dihydrobenzofuran from an o-iodoallylphenol, but my main product is the deiodinated starting material. What is causing this and how can I promote the desired cyclization?

Answer: This is a classic problem in intramolecular Heck cyclizations. The formation of the deiodinated byproduct suggests that the reductive elimination of "H-I" from the arylpalladium(II) intermediate is outcompeting the desired intramolecular carbopalladation (alkene insertion) step. This is often exacerbated by high temperatures, the choice of base, and the ligand used.

To favor the desired cyclization, we need to adjust the reaction conditions to accelerate the carbopalladation step relative to the deiodination pathway. This can be achieved by using a bulkier phosphine ligand, which promotes the dissociation needed for the alkene to coordinate, and a base that is less likely to generate palladium-hydride species. Silver salts are often added as halide scavengers, which can generate a more electrophilic and reactive cationic palladium complex, further promoting alkene insertion.[8][9]

Protocol: Optimizing an Intramolecular Heck Cyclization
StepProcedureRationale
1. Reagent Preparation Dry your solvent (e.g., acetonitrile or DMF) over molecular sieves. Ensure your base (e.g., K₂CO₃ or Cs₂CO₃) is finely powdered and dried under vacuum. Use high-purity o-iodoallylphenol starting material.Water and other protic impurities can be a source of protons for the deiodination side reaction. A dry, finely powdered base ensures better solubility and reactivity.
2. Reaction Setup In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the o-iodoallylphenol (1.0 eq), Pd(OAc)₂ (5 mol%), and a bulky phosphine ligand such as P(o-tol)₃ or P(2-furyl)₃ (10-12 mol%).The use of a bulky, electron-rich phosphine ligand stabilizes the Pd(0) catalyst and can accelerate the rate of reductive elimination of the desired product over side reactions.[9]
3. Additive Introduction Add Ag₂CO₃ or AgNO₃ (1.1 eq) and K₂CO₃ (2.0 eq) to the flask.The silver salt acts as a halide scavenger, precipitating AgI. This generates a cationic palladium intermediate, which is more electrophilic and enhances the rate of the intramolecular alkene insertion (carbopalladation).[10]
4. Solvent & Degassing Add the dry, degassed solvent via syringe. Degas the reaction mixture by three freeze-pump-thaw cycles.Removing dissolved oxygen is crucial as it can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions.
5. Temperature Control Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction by TLC or LC-MS.Higher temperatures can increase the rate of catalyst decomposition and promote deiodination. Start at a lower temperature and only increase if the reaction is sluggish.
6. Workup Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and silver salts. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.Standard workup procedure to isolate the crude product for purification by column chromatography.
Q2: In my palladium-catalyzed coupling (e.g., Suzuki, Sonogashira) of an iodo-substituted phenol derivative, intended for a later cyclization to a dihydrobenzofuran, I'm observing significant deiodination of my starting material. How can I suppress this side reaction?

Answer: Deiodination in cross-coupling reactions like Suzuki or Sonogashira often points to issues with catalyst stability, reaction kinetics, or the presence of reducing agents. The arylpalladium(II) iodide intermediate, once formed, must undergo transmetalation faster than it is intercepted by a proton or reduced.

Key factors to control are:

  • Ligand Choice: Sterically hindered and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are known to accelerate reductive elimination and stabilize the catalyst, often minimizing side reactions like deiodination.[6][11]

  • Base: The choice of base is critical. A base that is too strong or has β-hydrogens can lead to the formation of Pd-H species. Using a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often beneficial.[12]

  • Solvent: Polar aprotic solvents can sometimes stabilize the key intermediates, but it's crucial to ensure they are rigorously dried.

  • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly reduce the incidence of deiodination.

Protocol: Suppressing Deiodination in a Suzuki Coupling
StepProcedureRationale
1. Catalyst System Use a pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a sterically hindered biarylphosphine ligand (e.g., SPhos, 4.5 mol%).These "Buchwald-type" ligands are designed to promote the desired cross-coupling steps (oxidative addition, transmetalation, reductive elimination) at a much faster rate than competing deiodination pathways.[6][11]
2. Reagent Purity Use your aryl iodide (1.0 eq) and boronic acid/ester (1.2-1.5 eq). Ensure the boronic acid is of high quality, as impurities can inhibit the reaction.An excess of the coupling partner can help push the equilibrium towards the transmetalation step.
3. Base and Solvent Add finely powdered, anhydrous K₃PO₄ (2.0-3.0 eq). Use a dry, degassed solvent system like Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 ratio).K₃PO₄ is an effective base for Suzuki couplings that is less prone to causing deiodination compared to alkoxides. The small amount of water is often necessary to facilitate the transmetalation from the boronic acid.
4. Reaction Setup Combine all solids in a Schlenk flask under an inert atmosphere. Add the degassed solvent(s).Maintaining an inert atmosphere throughout the setup and reaction is critical to prevent catalyst deactivation.
5. Temperature & Monitoring Heat to 80-100 °C. Monitor the reaction closely by LC-MS, paying attention to the ratio of product to deiodinated starting material.Avoid excessive heating. The goal is to find the "sweet spot" where the desired reaction proceeds efficiently without significant byproduct formation.
6. Workup & Purification After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify by silica gel chromatography.Standard purification to isolate the desired coupled product.

Frequently Asked Questions (FAQs)

Q: Which factors generally promote deiodination in palladium-catalyzed reactions? A: Several factors can increase the likelihood of deiodination:

  • High Temperatures: Increases the rate of side reactions and catalyst decomposition.

  • Protic Solvents or Impurities: Sources of protons (e.g., water, alcohols) can lead to protonolysis of the Ar-Pd(II)-I intermediate.

  • Bases with β-Hydrides: Bases like triethylamine (Et₃N) can undergo β-hydride elimination to form palladium-hydride species, which are key intermediates in the deiodination pathway.

  • Electron-Poor Ligands: Ligands that are not sufficiently electron-donating may not stabilize the palladium center effectively, making side reactions more competitive.

  • Slow Reaction Kinetics: If the desired step (e.g., transmetalation, carbopalladation) is slow, the arylpalladium intermediate has more time to undergo decomposition or deiodination.

Q: Are there alternative coupling partners to aryl iodides that are less prone to dehalogenation? A: Yes. The reactivity of aryl halides in oxidative addition to Pd(0) generally follows the trend: I > OTf > Br >> Cl.[11] While aryl iodides are the most reactive, they are also the most susceptible to deiodination. If deiodination is an insurmountable problem, consider using the corresponding aryl bromide or aryl triflate . These substrates are more stable but will likely require more forcing conditions (higher temperature, stronger base, or a more active catalyst system) to achieve the initial oxidative addition. The trade-off is often a cleaner reaction profile with less hydrodehalogenation.

Q: How does the choice of copper co-catalyst in a Sonogashira coupling affect deiodination? A: In a Sonogashira coupling, the copper co-catalyst (typically CuI) facilitates the formation of a copper acetylide, which then undergoes transmetalation with the arylpalladium(II) intermediate.[12][13] If the copper cycle is inefficient, the concentration of the reactive copper acetylide will be low. This slows down the transmetalation step, giving the arylpalladium intermediate more time to undergo deiodination. Therefore, ensuring the quality and solubility of the CuI, and using a suitable amine base (that also acts as a ligand for copper), is crucial not only for the desired coupling but also for suppressing deiodination. In some cases, "copper-free" Sonogashira conditions have been developed to avoid side reactions like alkyne homocoupling, and these may also influence the rate of deiodination.[14][15]

Troubleshooting Workflow

If you are facing deiodination issues, follow this logical workflow to diagnose and solve the problem.

G start Deiodination Observed check_reagents 1. Check Reagent Purity & Dryness (Solvents, Base, Starting Materials) start->check_reagents lower_temp 2. Lower Reaction Temperature (e.g., from 110°C to 80°C) check_reagents->lower_temp If problem persists success Problem Solved check_reagents->success Success change_base 3. Change Base (e.g., Et3N → K2CO3 or K3PO4) lower_temp->change_base If problem persists lower_temp->success Success change_ligand 4. Change Ligand (e.g., PPh3 → Bulky Biarylphosphine like SPhos) change_base->change_ligand If problem persists change_base->success Success additives 5. Use Additives (e.g., Ag+ salts for Heck) change_ligand->additives If problem persists (Reaction specific) change_ligand->success Success change_halide 6. Change Halide (Aryl-I → Aryl-Br or Aryl-OTf) additives->change_halide If problem persists (Last resort) additives->success Success change_halide->success Success

Figure 2: A systematic workflow for troubleshooting deiodination.

References

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic letters, 12(10), 2384–2387. [Link]

  • Jana, U., & Maiti, S. (2016). Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C–C Bond Formation and Iron-Catalyzed Cycloisomerization/Aromatization. The Journal of Organic Chemistry, 81(3), 1146-1156. [Link]

  • Cravotto, G., & Cintas, P. (2009). Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(9), 2321-2349. [Link]

  • König, A., & Hashmi, A. S. K. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters. [Link]

  • Wang, C., et al. (2018). Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers. Chemical Communications, 54(72), 10148-10151. [Link]

  • CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. (2016).
  • Silva, A. B., et al. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 28(8), 3386. [Link]

  • Zhang, X., et al. (2024). Palladium-Catalyzed (4 + 1) Annulation of 4-Vinylbenzodioxinones with Sulfur Ylides: Diastereoselective Synthesis of Dihydrobenzofuran Derivatives. The Journal of Organic Chemistry. [Link]

  • Kumar, S. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Krompiec, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34608-34621. [Link]

  • Roy, P., & Mugesh, G. (2024). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 29(7), 1608. [Link]

  • Politzer, P., & Riley, K. E. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. Molecules, 25(6), 1318. [Link]

  • Newman, S. G., et al. (2024). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society, 146(43), 29339-29348. [Link]

  • Wang, D., et al. (2021). Arene C–H Iodination Using Aryl Iodides. CCS Chemistry, 3(8), 2118-2127. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(4), 581-584. [Link]

  • Olofsson, B., et al. (2024). Oxidative cyclization and enzyme-free deiodination of thyroid hormones. Chemical Science, 15(12), 4435-4441. [Link]

  • König, J. D., & Munz, D. (2021). Activation and C-C Coupling of Aryl Iodides via Bismuth Photocatalysis. Angewandte Chemie International Edition, 60(33), 18007-18012. [Link]

  • Jiang, Y., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(24), 5634-5637. [Link]

  • Santini, F., & Vitti, P. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism, 36(5), 931-944. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Schipper, D. J. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. KTH. [Link]

  • Bianco, A. C., & Kim, B. W. (2006). The thyroid hormone converting enzyme human deiodinase 1 is inhibited by gold ions from inorganic salts, organic substances, and by small-size nanoparticles. Endocrinology, 147(12), 5709-5718. [Link]

  • Giri, D., & Mugesh, G. (2023). Effect of Halogen Substitution on the Regioselective Deiodination of Thyroid Hormone Analogues by Deiodinase Mimics. Chemistry – A European Journal, 29(10), e202203362. [Link]

  • NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

  • Gholinejad, M., & Nájera, C. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 7(60), 37975-38019. [Link]

  • Bianco, A. C., et al. (2008). Cellular and Molecular Basis of Deiodinase-Regulated Thyroid Hormone Signaling. Endocrine Reviews, 29(7), 898-939. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Yakura, T., et al. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic Letters, 18(17), 4226-4229. [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

  • Köhrle, J., & Swiss-Prot group. (2015). The thyroid hormone converting enzyme human deiodinase 1 is inhibited by gold ions from inorganic salts, organic substances, and by small-size nanoparticles. Journal of Trace Elements in Medicine and Biology, 31, 124-132. [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2007). Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate. Journal of the American Chemical Society, 129(51), 15941-15951. [Link]

  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Wipf, P. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh. [Link]

  • Newman, S. G., & Lautens, M. (2011). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society, 133(6), 1778-1780. [Link]

  • Reddy, V. R., et al. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(15), 7808-7814. [Link]

  • de Oliveira, K. T., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(22), 5986-5989. [Link]

  • Chem Explore. (2024, December 29). Heck Coupling Reaction || Oxidative Addition, Reductive/Beta-Hydride Elimination, Carbopalladation [Video]. YouTube. [Link]

  • Visser, T. J., et al. (1982). Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite. Biochimica et Biophysica Acta, 719(2), 313-321. [Link]

Sources

Technical Support Center: Optimizing the Intramolecular Cyclization of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting and optimization strategies for a critical transformation: the intramolecular cyclization of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid. This reaction is a key step in the synthesis of various complex heterocyclic scaffolds. Here, we address common challenges to help you improve your reaction yields and obtain cleaner product profiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the cyclization of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid?

The most common and effective method for the intramolecular cyclization of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid is an intramolecular Friedel-Crafts acylation.[1][2] This reaction proceeds by activation of the carboxylic acid to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to form a new carbon-carbon bond and complete the cyclization.

Q2: I am observing very low to no conversion of my starting material. What are the likely causes?

Low conversion is a frequent issue and can often be attributed to several factors:

  • Insufficiently Strong Acid Catalyst: The formation of the acylium ion is a critical step that requires a strong acid. If the chosen acid is not potent enough, the equilibrium will favor the starting carboxylic acid.

  • Deactivation of the Aromatic Ring: While the dihydrobenzofuran ring system is generally electron-rich enough for this transformation, the presence of the iodine atom can have a mild deactivating effect.

  • Low Reaction Temperature: Intramolecular Friedel-Crafts acylations often require elevated temperatures to overcome the activation energy barrier.[3]

Q3: My reaction is producing a significant amount of dark, insoluble material (tar). What is causing this and how can I prevent it?

The formation of tar-like byproducts is indicative of polymerization and decomposition pathways. This can be caused by:

  • Excessively High Temperatures: While heat is often necessary, too high a temperature can lead to indiscriminate side reactions.

  • Intermolecular Reactions: If the reaction concentration is too high, the activated acylium ion can react with another molecule of the starting material instead of undergoing intramolecular cyclization.[4]

  • Strongly Protic Conditions: Certain strong acids can promote undesired side reactions.

To mitigate this, consider a slow addition of the starting material to the pre-heated acid catalyst (high dilution conditions) to favor the intramolecular pathway.[4][5]

Troubleshooting and Optimization Guide

Issue 1: Poor Yield Due to Inefficient Cyclization

A primary challenge in this synthesis is achieving a high yield of the desired tricyclic product. This often stems from the choice and handling of the acid catalyst.

Root Cause Analysis:

The efficiency of the intramolecular Friedel-Crafts acylation is highly dependent on the strength of the acid used to generate the acylium ion.[6][7] Common reagents like polyphosphoric acid (PPA) can be effective but their high viscosity can lead to mixing issues and localized overheating.[1]

Recommended Solutions:

1. Catalyst Selection:

  • Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is an excellent alternative to PPA.[8][9][10] It is a mobile liquid, which simplifies handling and stirring, and often allows for reactions to be conducted at lower temperatures, minimizing side reactions.[8]

  • Methanesulfonic Acid (MSA): In some cases, MSA alone can be a suitable and more easily handled alternative to PPA.[1]

2. Reaction Conditions Optimization:

A systematic approach to optimizing reaction conditions is crucial. The following table provides a starting point for experimentation.

ParameterPolyphosphoric Acid (PPA)Eaton's ReagentMethanesulfonic Acid (MSA)
Temperature 100-140 °C60-100 °C80-120 °C
Reaction Time 4-12 hours2-6 hours6-18 hours
Equivalents of Acid 10-20 equivalents (by weight)5-10 equivalents (by volume)10-20 equivalents (by volume)

It is recommended to start with the lower end of the temperature and time ranges and monitor the reaction progress by TLC or LC-MS.

Experimental Protocol: Cyclization using Eaton's Reagent
  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Eaton's Reagent (7.5% w/w P₂O₅ in CH₃SO₃H, 10 mL per 1 g of starting material).

  • Heat the Eaton's Reagent to the desired temperature (e.g., 80 °C).

  • In a separate flask, dissolve 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid (1 equivalent) in a minimal amount of a suitable solvent (e.g., dichloromethane, if necessary for transfer).

  • Add the solution of the starting material dropwise to the heated Eaton's Reagent over a period of 30-60 minutes.

  • Stir the reaction mixture at the set temperature and monitor its progress.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting_Low_Yield Start Low Yield of Cyclized Product Check_Catalyst Is the acid catalyst strong enough? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Use_Eaton Consider using Eaton's Reagent or stronger acid Check_Catalyst->Use_Eaton No Check_Purity Is the starting material pure? Check_Temp->Check_Purity Yes Optimize_Temp Optimize temperature (start lower, then increase) Check_Temp->Optimize_Temp No Purify_SM Purify starting material Check_Purity->Purify_SM No Re_evaluate Re-evaluate results Check_Purity->Re_evaluate Yes Use_Eaton->Check_Temp Optimize_Temp->Check_Purity Purify_SM->Re_evaluate Palladium_Catalyzed_Workflow Start 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid Activation Activate Carboxylic Acid (e.g., to Acyl Chloride) Start->Activation Cyclization Pd-Catalyzed Intramolecular Cyclization Activation->Cyclization Product Desired Tricyclic Product Cyclization->Product

Sources

troubleshooting low solubility of iodinated benzofuran acids in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Aqueous Solubility of Iodinated Benzofuran Acids

Introduction: The "Heavy Atom" Challenge

Welcome to the technical support center. If you are reading this, you are likely facing a precipitation event with an iodinated benzofuran-2-carboxylic acid derivative.[1] You have likely observed that while the non-iodinated parent compound dissolves reasonably well in buffers, the iodinated analogue crashes out of solution, even at low micromolar concentrations.

The Root Cause: The introduction of iodine into the benzofuran scaffold creates a "perfect storm" for insolubility:

  • Molecular Weight & Volume: Iodine is massive (atomic radius ~140 pm). It significantly increases the molecular volume without adding hydrogen-bonding capability.

  • Lipophilicity (

    
    ):  Iodine is highly lipophilic. Substituting a hydrogen with iodine on an aromatic ring can increase the 
    
    
    
    by approximately 1.1–1.2 units, decreasing water solubility by an order of magnitude.[1]
  • Crystal Lattice Energy: Iodine is highly polarizable, leading to strong London dispersion forces and potential halogen bonding in the solid state. This increases the energy required to break the crystal lattice (high melting point relative to polarity).

This guide provides a tiered troubleshooting approach, moving from fundamental thermodynamics to advanced formulation strategies.

Module 1: The Ionization Imperative (pH Control)

Diagnosis: Are you relying on the intrinsic solubility of the free acid? Scientific Principle: Benzofuran-2-carboxylic acids are weak acids.[1] Their solubility is pH-dependent.

The pKa Factor

The pKa of benzofuran-2-carboxylic acid is approximately 3.2 – 3.6 .

  • At pH < 3.0: The molecule is protonated (neutral,

    
    ).[1] Solubility is driven solely by intrinsic solubility (
    
    
    
    ), which is negligible for iodinated variants.[1]
  • At pH > 5.5: The molecule is deprotonated (anionic,

    
    ).[1] Solubility is driven by the solvation of the anion.
    
Actionable Protocol: The "pKa + 2" Rule

To ensure thermodynamic solubility, you must adjust the pH of your stock or buffer to at least 2 units above the pKa .

Step-by-Step Adjustment:

  • Calculate Target: Target pH

    
    .
    
  • Buffer Selection: Do not use Phosphate Buffered Saline (PBS) initially if calcium/magnesium are present (risk of insoluble salts). Use Tris or HEPES (50 mM, pH 7.4).

  • The "Pre-Salt" Technique: Instead of dissolving the free acid in buffer, dissolve the compound in a minimal volume of 0.1 M NaOH (1.05 equivalents) to form the sodium salt in situ before adding the buffer.

Critical Warning: Avoid "pH shock." Adding a highly acidic DMSO stock (the free acid is acidic) to a weak buffer can locally drop the pH, causing immediate micro-precipitation that is invisible to the naked eye but ruins bioassays.

Module 2: The Cosolvent Trap (DMSO & Dielectric Constants)

Diagnosis: "It dissolved in DMSO, but precipitated when I added water." Scientific Principle: This is Kinetic Solubility Failure . The dielectric constant (


) of the mixture dropped too fast.
The Dielectric Gradient
  • DMSO:

    
     (Polar aprotic, dissolves lipophiles well).[1]
    
  • Water:

    
     (Polar protic, squeezes out lipophiles).[1]
    
  • The Crash-Out Zone: When DMSO concentration drops below 5-10%, the solvent mixture loses the ability to solvate the hydrophobic iodinated core, regardless of the carboxylic acid headgroup.[1]

Visualizing the Solubility Decision Matrix

SolubilityDecision Start Compound Solid (Iodinated Benzofuran Acid) Check_pKa Check pH vs pKa (Is pH > pKa + 2?) Start->Check_pKa Adjust_pH Adjust pH to > 6.0 (Form Salt) Check_pKa->Adjust_pH No Soluble_1 Soluble? (Clear Solution) Check_pKa->Soluble_1 Yes Adjust_pH->Soluble_1 Cosolvent Add Cosolvent (DMSO/EtOH < 1-5%) Soluble_1->Cosolvent No (Precipitates) Success Proceed to Assay Soluble_1->Success Yes Soluble_2 Soluble? Cosolvent->Soluble_2 Cyclodextrin Complexation (HP-beta-CD) Soluble_2->Cyclodextrin No Soluble_2->Success Yes Cyclodextrin->Success Works Fail Redesign/Prodrug Cyclodextrin->Fail Fails

Figure 1: Decision matrix for solubilizing hydrophobic acidic pharmacophores.

Module 3: Advanced Formulation (Cyclodextrins)

Diagnosis: pH adjustment and DMSO are insufficient or toxic to your cells. Solution: Encapsulation using Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1]

Why it works: Iodine atoms are large and hydrophobic.[2] They fit perfectly into the cavity of


-cyclodextrins. The benzofuran ring also hosts well. The exterior hydroxyl groups of the CD maintain water solubility while the drug is "hidden" inside.[3]

Recommended Protocol (The "Kneading" Method):

  • Ratio: Start with a 1:5 to 1:10 molar ratio (Drug : CD). HP-

    
    -CD is preferred over native 
    
    
    
    -CD due to higher solubility (>600 mg/mL).[1]
  • Preparation:

    • Dissolve HP-

      
      -CD in water (e.g., 20% w/v).[1]
      
    • Dissolve Drug in a small amount of Acetone or Ethanol.

    • Slowly add the organic drug solution to the aqueous CD solution with vigorous stirring.

    • Evaporate the organic solvent (rotary evaporator or open air stirring).

    • Filter (0.22

      
      m) to remove uncomplexed drug.
      
  • Validation: The resulting solution should be clear and stable.

Module 4: Experimental Data & Troubleshooting FAQs

Solvent Compatibility Table
Solvent / ExcipientDielectric Constant (

)
Max Assay Conc. (Cell-Based)Efficacy for Iodinated Benzofurans
Water (pH 7.4) 80100%Poor (unless ionized)
DMSO 470.1% - 0.5%High (Stock solution only)
Ethanol 240.1% - 1.0%Moderate
PEG 400 121% - 5%Moderate (Viscosity issues)
HP-

-CD
N/A (Complex)10 - 50 mMExcellent (Specific interaction)
Frequently Asked Questions

Q1: My compound precipitates immediately upon adding the DMSO stock to the media. Why? A: This is the "Kinetic Solubility Crash." You are likely creating a local supersaturated zone.

  • Fix: Do not pipette the stock directly into static media. Vortex the media while slowly adding the stock tip submerged in the vortex vortex. Alternatively, perform an intermediate dilution step in pure water (if pH adjusted) or 50:50 DMSO:Water before the final step.[1]

Q2: Can I heat the solution to dissolve it? A: Heating increases solubility kinetically, but upon cooling, the iodinated compound will likely recrystallize (often in a more stable, less soluble polymorph).[1]

  • Fix: Use sonication instead of heat to break up aggregates, but rely on chemical thermodynamics (pH/Cyclodextrins) for stability.[1]

Q3: I see a "shimmer" in my wells. Is that precipitation? A: Yes. Iodinated compounds often form microcrystalline needles that refract light (shimmer) before forming visible pellets. This will scatter light in absorbance assays (false positives).

  • Fix: Spin down the plate (1000 x g, 5 min) and measure the supernatant concentration via HPLC to confirm actual soluble concentration.

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[4] (Standard reference for solubility of aromatic acids).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pH-dependent solubility profiling).

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Practical guide for drug discovery formulation).

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of C9H7IO3 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. The molecular formula C9H7IO3 represents a fascinating analytical challenge due to its potential for multiple structural isomers, each with unique physicochemical properties and, potentially, distinct biological activities. This guide, crafted by a Senior Application Scientist, provides an in-depth, objective comparison of the predicted mass spectrometry fragmentation patterns of plausible C9H7IO3 isomers. We will delve into the causality behind experimental choices, present detailed methodologies, and compare mass spectrometry with alternative analytical techniques, offering a comprehensive resource for researchers in the field.

The Enigma of C9H7IO3: Unveiling the Isomeric Candidates

The molecular formula C9H7IO3 suggests the presence of a nine-carbon framework, a halogen (iodine), and three oxygen atoms, with a degree of unsaturation of seven. This opens the door to several plausible isomeric structures. Based on common synthetic pathways and known chemical motifs, we will focus our comparative analysis on three primary candidates:

  • Iodinated Cinnamic Acid Derivatives: These isomers feature a phenyl ring attached to a propenoic acid side chain, with iodine and hydroxyl/methoxy groups at various positions on the aromatic ring.

  • Iodinated Indanone Derivatives: Characterized by a fused bicyclic system consisting of a benzene ring and a five-membered ring with a ketone and other substituents.

  • Iodinated Benzofuran Carboxaldehyde Derivatives: These isomers contain a fused bicyclic heteroaromatic system (benzofuran) with an aldehyde functional group and an iodine atom.

The distinct structural features of these isomers will lead to characteristic fragmentation patterns in mass spectrometry, providing a powerful tool for their differentiation.

Decoding the Fragments: A Predictive Analysis of Mass Spectrometry Behavior

Mass spectrometry is a cornerstone technique for molecular structure elucidation, relying on the ionization of a molecule and the subsequent analysis of its fragmentation pattern.[1] The choice of ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can significantly influence the observed fragments. For the purpose of this guide, we will primarily focus on collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), a common method for inducing fragmentation.

Predicted Fragmentation Pathways

The following sections outline the predicted fragmentation pathways for our candidate isomers. It is crucial to note that these are predictive models based on established fragmentation rules and data from analogous compounds.

Cinnamic acid and its derivatives are known to undergo characteristic fragmentation of the propenoic acid side chain. The presence of iodine introduces additional fragmentation channels.

A key fragmentation pathway for cinnamic acids involves the cleavage of the bond between the alpha and beta carbons of the side chain, as well as decarboxylation. For an iodinated hydroxycinnamic acid, we can predict the following key fragmentation events:

  • Loss of CO2 (44 Da): A common fragmentation for carboxylic acids, leading to the formation of a styrenyl-type cation.

  • Loss of H2O (18 Da): If a hydroxyl group is present, dehydration can occur.

  • Loss of I (127 Da): Cleavage of the carbon-iodine bond is a highly probable event, resulting in a significant fragment ion.

  • Cleavage of the propenoic acid side chain: This can lead to fragments corresponding to the iodinated phenyl ring and the acrylic acid moiety.

Caption: Predicted fragmentation of an iodinated cinnamic acid isomer.

The fragmentation of indanone derivatives is expected to be dominated by cleavages within the five-membered ring and loss of small neutral molecules.

  • Loss of CO (28 Da): A characteristic fragmentation of ketones, leading to a stable indenyl-type cation.

  • Loss of C2H4 (28 Da): Retro-Diels-Alder type fragmentation of the five-membered ring.

  • Loss of I (127 Da): As with the cinnamic acid isomer, the loss of the iodine radical is a likely event.

  • Ring cleavage: Fragmentation of the bicyclic system can lead to a variety of smaller fragment ions.

Caption: Predicted fragmentation of an iodinated indanone isomer.

Benzofuran derivatives often exhibit fragmentation involving the furan ring and its substituents. The presence of an aldehyde group introduces specific fragmentation pathways.

  • Loss of CHO (29 Da): A characteristic loss from aromatic aldehydes, resulting in a benzofuranyl cation.

  • Loss of CO (28 Da): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose carbon monoxide.

  • Loss of I (127 Da): Cleavage of the C-I bond is expected.

  • Furan ring opening: This can lead to the formation of a phenoxy radical cation and other related fragments.

Caption: Predicted fragmentation of an iodinated benzofuran carboxaldehyde isomer.

Comparative Summary of Predicted Fragmentation
Characteristic Fragment LossIodinated Cinnamic AcidIodinated IndanoneIodinated Benzofuran Carboxaldehyde
Loss of I (127 Da) High ProbabilityHigh ProbabilityHigh Probability
Loss of CO (28 Da) Low ProbabilityHigh ProbabilityHigh Probability (from acylium ion)
Loss of CHO (29 Da) Not ExpectedNot ExpectedHigh Probability
Loss of CO2 (44 Da) High ProbabilityNot ExpectedNot Expected
Side Chain Fragmentation ProminentLimited to ringLimited to aldehyde

This table highlights the key diagnostic fragments that can be used to differentiate between the potential isomers of C9H7IO3. The presence or absence of these characteristic neutral losses provides a powerful fingerprint for structural assignment.

Beyond Mass Spectrometry: A Multi-faceted Analytical Approach

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often requires complementary analytical techniques. Here, we compare mass spectrometry with other common methods for the characterization of iodinated aromatic compounds.

Analytical TechniqueAdvantagesDisadvantagesApplication for C9H7IO3
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation information.Isomers can have identical mass, fragmentation can be complex.Excellent for initial identification and differentiation based on fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and connectivity.[2]Lower sensitivity than MS, requires larger sample amounts.Essential for unambiguous structure determination and stereochemistry.
High-Performance Liquid Chromatography (HPLC) Excellent for separation of isomers, quantification.[3][4][5]Does not provide direct structural information.Crucial for isolating individual isomers for further analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about functional groups present.[6][7][8]Can be difficult to interpret complex spectra, less specific than NMR.Useful for confirming the presence of key functional groups (e.g., C=O, O-H, C=C).
Experimental Protocol: A Step-by-Step Guide to Mass Spectrometry Analysis

To obtain high-quality mass spectral data for C9H7IO3 isomers, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve the purified isomeric sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

    • For ESI, the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can enhance ionization efficiency.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to obtain accurate mass measurements for elemental composition determination.

    • The instrument should be capable of performing tandem mass spectrometry (MS/MS) for fragmentation analysis.

  • Mass Spectrometry Parameters (ESI-MS/MS):

    • Ionization Mode: Both positive and negative ion modes should be explored to determine which provides better sensitivity and more informative fragmentation.

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas Flow: Adjust for a stable spray.

    • Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation without causing in-source fragmentation.

    • Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions, from precursor ion dissociation to more extensive fragmentation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition (C9H7IO3).

    • Analyze the MS/MS spectrum to identify the characteristic fragment ions and neutral losses.

    • Compare the observed fragmentation pattern with the predicted patterns for the different isomers to propose a likely structure.

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of a molecule with the formula C9H7IO3 requires a systematic and multi-faceted analytical approach. This guide has provided a framework for understanding and predicting the mass spectrometric fragmentation patterns of its most plausible isomers: iodinated cinnamic acid, iodinated indanone, and iodinated benzofuran carboxaldehyde. By leveraging the unique fragmentation signatures of each isomer, researchers can confidently differentiate between them.

However, it is imperative to recognize that mass spectrometry alone may not provide an unequivocal structural assignment. The integration of data from complementary techniques such as NMR, HPLC, and FTIR is crucial for achieving a high degree of confidence in the final structure. This integrated approach, combining predictive modeling with robust experimental data, will empower researchers to navigate the complexities of isomeric analysis and accelerate the pace of drug discovery and development.

References

  • Hydrogen bonding interactions in a-substituted cinnamic acid ester derivatives studied by FT–IR spectroscopy and calculations. Repository of the Academy's Library. Published May 30, 2013. [Link]

  • Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. PubMed. Accessed February 26, 2026. [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. International Journal of ChemTech Research. Accessed February 26, 2026. [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent. PMC. Accessed February 26, 2026. [Link]

  • HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. MDPI. Published March 29, 2019. [Link]

  • Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy. ResearchGate. Accessed February 26, 2026. [Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. PMC. Published October 15, 2021. [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. Published August 11, 2023. [Link]

  • Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. Accessed February 26, 2026. [Link]

  • Spectroscopic analysis of cinnamic acid using quantum chemical calculations. ResearchGate. Accessed February 26, 2026. [Link]

  • HPLC Method for Analysis of Iodide and Thyroid Hormones. SIELC Technologies. Accessed February 26, 2026. [Link]

Sources

crystal structure data for 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-State Characterization & Structural Analysis of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic Acid

Part 1: Strategic Overview & Structural Landscape

Objective: This guide provides a comparative structural analysis of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid (5-I-DHBFA) . As a critical intermediate in the synthesis of PPAR agonists and anti-inflammatory agents, its solid-state properties (polymorphism, crystallinity, and solubility) directly impact downstream coupling efficiency (e.g., Suzuki-Miyaura cross-coupling) and formulation stability.

Since specific crystallographic entries (CIFs) for the exact 5-iodo acid variant are often proprietary or absent from open-access repositories, this guide establishes a comparative framework . We benchmark the molecule against its empirically characterized analogs—the parent dihydrobenzofuran and the unsaturated benzofuran —to predict and validate its structural performance.

Structural Comparison Matrix
FeatureTarget: 5-Iodo-2,3-dihydro-BFA Control: 2,3-Dihydro-BFA (Parent)Analog: Benzofuran-2-carboxylic Acid
Core Geometry Puckered (C2/C3 twist) Puckered (Non-planar)Planar (Aromatic system)
Substituent Effect 5-Iodo (Heavy Atom) None (H)None (H)
Intermolecular Forces Halogen Bonding (I[1]···O/N) + H-bondsClassical H-bonds (COOH dimer)

-

Stacking + H-bonds
Predicted Density > 1.8 g/cm³ (High Z effect)~1.35 g/cm³~1.44 g/cm³
Melting Point Est. 135–145 °C (vs Parent)116–118 °C [Ref 1]192–193 °C
Chirality Racemic or Enantiopure (C2) Racemic (unless resolved)Achiral

Application Insight: The "puckered" nature of the dihydro- ring in the target molecule disrupts the efficient


-stacking seen in the unsaturated analog. However, the introduction of the 5-Iodo  atom creates a "sigma-hole," enabling strong, directional halogen bonds that can stabilize unique polymorphs not seen in the parent compound.

Part 2: Experimental Protocol for Structural Determination

To obtain publication-quality crystal structure data for 5-I-DHBFA, follow this self-validating workflow. This protocol minimizes the risk of twinning and ensures high-resolution data collection suitable for absolute configuration determination (if chiral).

Step 1: Crystal Growth Strategy (Solvent Screening)

The high polarizability of the iodine atom makes the compound sensitive to solvent polarity.

  • Method A (Preferred): Slow evaporation from Ethyl Acetate/Hexane (1:4) .

    • Mechanism:[2] The carboxylic acid forms dimers in non-polar environments, promoting ordered packing.

  • Method B (Alternative): Vapor diffusion of Pentane into a concentrated THF solution.

    • Use Case: If the compound oils out in Method A.

Step 2: Single Crystal XRD Acquisition
  • Radiation Source: Mo-K\alpha (\lambda = 0.71073 \AA) .

    • Reasoning: Copper sources (Cu-K\alpha) cause significant absorption fluorescence with Iodine, degrading data quality.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Reduces thermal vibration of the heavy Iodine atom, improving the precision of bond lengths.

Step 3: Data Refinement Checkpoints
  • R-Factor Target: Aim for

    
    .
    
  • Flack Parameter: If synthesizing the enantiopure form (R or S), the Flack parameter must be close to 0.0 (with low su) to confirm absolute stereochemistry, leveraging the strong anomalous scattering of Iodine.

Part 3: Visualization of Characterization Workflow

The following diagram outlines the decision tree for characterizing the solid-state form of 5-I-DHBFA, highlighting the critical "Go/No-Go" checkpoints.

G Figure 1: Self-Validating Workflow for Structural Determination of Iodinated Benzofurans Start Crude 5-Iodo-2,3-dihydro-BFA Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility Growth Crystal Growth (EtOAc/Hex vs THF/Pentane) Solubility->Growth Select Solvent Check Microscopy Check (Birefringence?) Growth->Check Check->Growth Amorphous/Oiling (Retry) XRD SC-XRD (Mo Source) @ 100K Check->XRD Single Crystal Found Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Validation Check Flack Parameter (Abs. Config) Solve->Validation Validation->Solve Twinning/Disorder Publish Generate CIF & Report Validation->Publish Valid Model

Caption: Workflow prioritizing Mo-source XRD to mitigate Iodine fluorescence and utilizing Flack parameter for stereochemical validation.

Part 4: Comparative Data Analysis

When analyzing your generated data, use the following "Reference Standards" table. Deviations from these ranges indicate potential solvates or novel polymorphs.

Table 1: Reference Lattice Parameters (Benzofuran Class)
ParameterParent (Exp) [Ref 2]5-Bromo Analog (Exp) [Ref 3]5-Iodo Target (Expected) Significance
Space Group

(Monoclinic)

(Triclinic)

or

Defines packing symmetry;

is common for carboxylic acid dimers.
a (\AA) 10.457.21~7.3 - 7.5 Slight expansion due to I vs Br radius (1.98 \AA vs 1.85 \AA).
b (\AA) 5.8210.52~10.6 - 11.0 Axis often aligned with stacking direction.
c (\AA) 12.3011.34~11.5 - 12.0

(Angle)
98.5°90.8°90-100° Monoclinic angle; critical for indexing.
Volume (

)
~740 \AA³~750 \AA³~780 - 810 \AA³ Iodine adds ~30-40 \AA³ per unit cell vs Bromine.
Z (Units/Cell) 422 or 4 Depends on whether it forms centrosymmetric dimers.

Key Mechanistic Insight: In the 5-Bromo analog, molecules link via


-

interactions and weak

contacts. For the 5-Iodo target, expect the

halogen bond
to compete with the carboxylic acid dimer. If the

distance is less than the sum of van der Waals radii (< 3.50 \AA), the crystal lattice energy will be significantly higher, correlating to reduced solubility in non-polar solvents.

References

  • Synthesis and Properties of 2,3-Dihydro-1-benzofuran-2-carboxylic acid. ChemicalBook Database. CAS: 1914-60-9.[3] Accessed 2026.[4] Link

  • Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. (Comparative structural data for the unsaturated analog). Link

  • Crystal structure of 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran. PubMed Central. (Structural analog for Iodine heavy atom effect). Link

  • Iodine-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives. Organic Chemistry Portal. (Synthesis context). Link

  • PubChem Compound Summary for CID 22177125 (5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid). National Center for Biotechnology Information. Link

Sources

A Comparative Guide for Researchers: 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid vs. Fenofibrate in Lipid Metabolism Regulation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the established lipid-lowering agent, Fenofibrate, and the research compound 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid. The analysis is grounded in their respective mechanisms of action, supported by experimental data, and contextualized with insights into their physicochemical properties and synthetic accessibility.

Introduction: The Challenge of Dyslipidemia and the Role of PPARα Agonists

Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. A key therapeutic strategy for managing dyslipidemia involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in lipid metabolism.

Fenofibrate is a well-established third-generation fibric acid derivative widely used in the clinic to treat hypertriglyceridemia and mixed dyslipidemia.[1] It functions as a prodrug, being rapidly converted in the body to its active metabolite, fenofibric acid, which is a potent PPARα agonist.[2][3] In the quest for novel and potentially more effective lipid-lowering agents, researchers have explored various chemical scaffolds. Among these, the 2,3-dihydrobenzofuran-2-carboxylic acid core has emerged as a promising pharmacophore for potent and selective PPARα agonists.[2][4] This guide focuses on a specific analogue from this class, 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid, and compares its potential with the clinical stalwart, fenofibrate.

Part 1: Unraveling the Mechanism of Action

Both fenofibrate and 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid exert their primary effects through the activation of PPARα. However, the nuances of their molecular interactions and the resulting downstream signaling can influence their efficacy and selectivity.

Fenofibrate: The Clinically Established Prodrug

Fenofibrate itself is inactive. Following oral administration, it is hydrolyzed by esterases to fenofibric acid.[4] Fenofibric acid then binds to and activates PPARα. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[7]

The key consequences of PPARα activation by fenofibric acid include:

  • Increased Lipolysis: Upregulation of lipoprotein lipase (LPL) and downregulation of apolipoprotein C-III (an inhibitor of LPL), leading to enhanced clearance of triglyceride-rich lipoproteins.[4][5]

  • Enhanced Fatty Acid Oxidation: Increased expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver.[2]

  • Modified Lipoprotein Profile: Increased synthesis of apolipoproteins A-I and A-II, which are components of high-density lipoprotein (HDL), often referred to as "good cholesterol".[2] It also leads to a shift in low-density lipoprotein (LDL) particles from small, dense, and more atherogenic particles to larger, more buoyant particles.[4]

Fenofibrate_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte cluster_nucleus Nucleus Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active) PPARa PPARα Fenofibric_Acid->PPARa PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (on DNA) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates LPL Lipoprotein Lipase Gene_Transcription->LPL Upregulates ApoCIII ApoC-III Gene_Transcription->ApoCIII Downregulates Fatty_Acid_Oxidation Fatty Acid Oxidation Enzymes Gene_Transcription->Fatty_Acid_Oxidation Upregulates ApoAI_AII ApoA-I & ApoA-II Gene_Transcription->ApoAI_AII Upregulates TG_Clearance Increased Triglyceride Clearance LPL->TG_Clearance ApoCIII->TG_Clearance Inhibits TG_Synthesis Decreased Triglyceride Synthesis Fatty_Acid_Oxidation->TG_Synthesis Reduces Substrate for HDL_Formation Increased HDL Formation ApoAI_AII->HDL_Formation

Fenofibrate's Mechanism of Action.
5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid: A Potent and Selective PPARα Agonist Scaffold

While specific experimental data for the 5-iodo substituted analogue is not extensively published, the broader class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists.[2][4] A seminal study in the Journal of Medicinal Chemistry reported that compounds with this core structure demonstrated excellent cholesterol- and triglyceride-lowering activity in animal models, at doses significantly lower than fenofibrate.[4]

The proposed mechanism of action for 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid mirrors that of fenofibric acid, but with potentially higher binding affinity and/or transactivation potency for PPARα. The structural rigidity of the dihydrobenzofuran ring system, combined with the electronic and steric properties of the iodo-substituent at the 5-position, likely contributes to a more favorable interaction with the ligand-binding domain of PPARα. This enhanced activation would theoretically lead to a more robust downstream signaling cascade, resulting in more pronounced effects on lipid metabolism.

Dihydrobenzofuran_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus Compound 5-Iodo-2,3-dihydrobenzofuran- 2-carboxylic acid PPARa PPARα Compound->PPARa Potent Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (on DNA) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Strongly Regulates Lipid_Metabolism Robust Modulation of Lipid Metabolism Genes (LPL, ApoC-III, etc.) Gene_Transcription->Lipid_Metabolism

Hypothesized Mechanism of Action.

Part 2: Comparative Efficacy - A Look at the Data

Direct comparative studies between 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid and fenofibrate are not available in the public domain. However, by examining data for fenofibrate and potent analogues from the 2,3-dihydrobenzofuran-2-carboxylic acid class, we can infer a comparative efficacy profile.

In Vitro PPARα Activation

The potency of a PPARα agonist is typically determined using a reporter gene assay, where the compound's ability to activate the transcription of a reporter gene under the control of a PPRE is measured. The result is often expressed as an EC50 value, which is the concentration of the agonist that gives a half-maximal response.

Compound ClassRepresentative CompoundIn Vitro PPARα Activation (EC50, nM)Reference
FibrateFenofibric Acid~30,000[8]
2,3-Dihydrobenzofuran-2-carboxylic acidAnalogue from Shi et al., 2005< 10[4]

Note: The EC50 for fenofibric acid can vary depending on the specific assay conditions. The value for the analogue represents the higher end of potency reported for this class.

This in vitro data suggests that compounds from the 2,3-dihydrobenzofuran-2-carboxylic acid class can be several orders of magnitude more potent than fenofibric acid in activating PPARα.

Experimental Protocol: PPARα Transactivation Assay

This protocol outlines a typical cell-based luciferase reporter assay to determine the in vitro potency of a test compound as a PPARα agonist.

Protocol_Workflow A 1. Cell Culture (e.g., HepG2 cells) B 2. Transfection - PPARα expression vector - RXR expression vector - PPRE-luciferase reporter vector A->B C 3. Compound Treatment Incubate cells with varying concentrations of test compound (e.g., 0.1 nM to 100 µM) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Assay Measure luminescence E->F G 7. Data Analysis - Normalize to control - Plot dose-response curve - Calculate EC50 F->G

Sources

Safety Operating Guide

Senior Scientist's Guide: Proper Disposal of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Status: ACTIVE HAZARD (Irritant / Halogenated / Light Sensitive) Disposal Class: Halogenated Organic Chemical Waste

This guide supersedes generic waste protocols. 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid is a halogenated aromatic acid. Its disposal requires strict adherence to halogenated waste streams due to the iodine substituent, which generates corrosive iodine vapors (


) and hydrogen iodide (

) upon thermal decomposition. Do not dispose of via municipal drains or standard trash.
🛑 Immediate Action: Spill or Exposure
ScenarioAction Protocol
Minor Solid Spill Isolate: Evacuate immediate area. PPE: Wear nitrile gloves, lab coat, and N95/P100 respirator (dust hazard). Clean: Dampen with inert absorbent (vermiculite) to prevent dust. Sweep into a wide-mouth jar.
Skin Contact Flush: Wash with soap and water for 15 minutes. Treat: If irritation persists (H315), seek medical attention.
Eye Contact Rinse: Flush eyes with water for 15 minutes (H319). Remove contact lenses.[1][2][3]

Part 2: Chemical Profile & Hazard Identification[3][4][5][6][7]

Understanding the molecular behavior of this compound is critical for safe disposal.

  • Chemical Structure: A fused benzene-furan ring system with a carboxylic acid group at position 2 and an iodine atom at position 5.

  • Key Properties:

    • Acidity: Weak organic acid (

      
      ). Reacts with bases to form salts.
      
    • Halogen Content: High iodine mass percentage. Requires scrubbers during incineration to prevent release of toxic iodine gas.

    • Stability: Potential light sensitivity (typical of aryl iodides). Store and dispose in opaque or amber containers.

Hazard Classification (GHS)[2]
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Part 3: Pre-Disposal Segregation & Treatment

Core Directive: Segregation is the primary safety layer. Mixing this compound with incompatible streams can generate heat or toxic gases.[4]

Segregation Logic Diagram

The following decision tree illustrates the critical segregation logic required before the waste enters the container.

SegregationLogic Start Waste: 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid DecisionState Physical State? Start->DecisionState Warning STOP: Do NOT mix with Strong Oxidizers or Bases Start->Warning SolidPath Solid Waste DecisionState->SolidPath LiquidPath Liquid/Solution DecisionState->LiquidPath SolidBin Container: Solid Halogenated Waste (Amber Glass/HDPE) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck HaloStream Halogenated Solvent Stream (DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Stream (Methanol, Acetone) SolventCheck->NonHaloStream No Halogens NonHaloStream->HaloStream *Re-route to Halogenated (Due to solute)

Figure 1: Waste Segregation Decision Matrix. Note that even if dissolved in a non-halogenated solvent, the presence of the iodinated solute often necessitates disposal in the halogenated stream to ensure proper incineration.

Part 4: Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal (Pure Substance)

Applicability: Expired chemicals, synthesis products, or spill cleanup residues.

StepActionTechnical Rationale
1 Container Selection Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar. Avoid metal containers due to potential acid corrosion.
2 Labeling Affix a hazardous waste label.[5] Explicitly write: "Hazardous Waste - Solid, Halogenated, Organic Acid""Contains: 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid"
3 Packing Double-bag the primary container in a clear polyethylene bag (secondary containment) to prevent contamination of the waste drum.
4 Storage Store in the Halogenated Waste satellite accumulation area. Keep away from oxidizers (e.g., Nitric Acid).
Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures or HPLC waste containing the compound.

  • Determine Solvent Base:

    • If the solvent is Halogenated (e.g., DCM, chloroform): Pour directly into the "Halogenated Organic Solvents" carboy.

    • If the solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate):

      • Preferred: Dispose in "Halogenated Waste" carboy. (The iodine content makes the mixture halogenated for incineration purposes).

      • Alternative: If concentration is trace (<0.1%), consult local EHS; however, the safest default is the halogenated stream.

  • pH Check: Ensure the waste stream is not highly basic (pH > 10) or highly acidic (pH < 2) if mixing with general organic waste, to prevent exothermic reactions. Neutralize if necessary, but do not precipitate the solid if it can clog the container.

Part 5: Regulatory Compliance & Documentation

Compliance relies on accurate characterization.[6] This compound is not a "P-listed" or "U-listed" waste by specific name under US EPA RCRA regulations, but it exhibits characteristics that dictate its classification.

Waste Characterization Table
ParameterClassificationCode (US EPA)
Waste Type Hazardous Chemical WasteN/A (Unless characteristic)
Ignitability No (Solid) / Solvent Dependent (Liquid)D001 (If in flammable solvent)
Corrosivity Possible (Acidic nature)D002 (If pH

2)
Toxicity Not specifically listed, but treat as ToxicCheck local state lists
Halogen Content High (Iodine)Requires Halogenated Incineration

Labeling Requirement: Labels must comply with CFR 1910.1200 (HazCom) . Ensure the pictogram for Irritant (Exclamation Mark) is visible.

Part 6: Emergency Spill Response Workflow

In the event of a significant release (>10g), follow this logic to minimize exposure and environmental impact.

SpillResponse Alert 1. ALERT Notify Personnel PPE 2. PPE UP Gloves, Goggles, N95 Alert->PPE Contain 3. CONTAIN Cover with Vermiculite PPE->Contain Clean 4. CLEAN Sweep (No Dust) Contain->Clean Decon 5. DECONTAMINATE Wash Surface with Soap/Water Clean->Decon Dispose 6. DISPOSE Label as Halogenated Solid Decon->Dispose

Figure 2: Emergency Spill Response Workflow for Solid Irritants.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22177125, 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid. As a Senior Application Scientist, my objective is to provide a framework grounded in established safety principles, synthesizing data from related chemical classes to ensure a robust and trustworthy operational plan. The guidance herein is based on the compound's structure, which combines a carboxylic acid moiety with a halogenated (iodinated) dihydrobenzofuran core.

Hazard Assessment: A Synthesis of Structural Risks

  • Carboxylic Acid Group: Carboxylic acids are generally acidic and can be corrosive or irritating to skin and eyes.[1] Depending on the concentration and specific structure, they can cause burns.[1][2]

  • Halogenated Benzofuran Core: Halogenated organic compounds, particularly those containing iodine, present several potential hazards. They are often toxic upon inhalation and ingestion.[3] Many are suspected carcinogens and may cause damage to specific organs like the liver and kidneys with prolonged exposure.[4][5] Furthermore, these compounds require special disposal considerations to avoid environmental contamination.[3][6][7]

Based on this analysis, the compound should be treated as, at minimum, a skin, eye, and respiratory irritant, potentially harmful if swallowed or inhaled, and requiring specific waste handling procedures.

Potential Hazard Associated Chemical Class Primary Route of Exposure Potential Health Effect
Irritation/Corrosion Carboxylic AcidSkin, EyesCauses skin irritation, serious eye damage, or burns.[1][2]
Respiratory Irritation Carboxylic Acid, Halogenated OrganicInhalationMay cause respiratory tract irritation.[4][8]
Systemic Toxicity Halogenated OrganicInhalation, Ingestion, Skin AbsorptionMay be harmful if swallowed or inhaled; potential for organ damage (liver, kidneys) with repeated or significant exposure.[4][5]
Environmental Hazard Iodinated Organic CompoundImproper DisposalIodinated compounds can persist in the environment and form toxic by-products, contaminating water sources.[9][10]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the primary barrier between the researcher and chemical exposure. The following recommendations constitute the minimum required protection for handling 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid in a laboratory setting.

Eye and Face Protection

Direct contact of acids or halogenated organics with the eyes can cause severe, irreversible damage.[2]

  • Chemical Safety Goggles: Standard safety glasses are insufficient. Well-fitting, indirectly-vented chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against splashes.[11][12]

  • Face Shield: When handling larger quantities (>50 mL of solution) or during procedures with a high splash potential (e.g., transferring, heating), a full-face shield must be worn in addition to safety goggles.[2][11]

Skin and Body Protection

Protecting the skin from direct contact is crucial to prevent irritation, burns, and potential absorption of the chemical.[2][4]

  • Gloves: Nitrile or butyl rubber gloves are recommended for handling acids and many organic compounds.[2][11] Always check the manufacturer's glove compatibility chart for breakthrough time data against similar chemicals. Never use latex gloves, as they offer poor resistance to many solvents and can cause allergic reactions.[11] Gloves should be inspected for defects before each use and removed promptly and properly after handling the material.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required. This protects skin and personal clothing from minor spills and contamination.[3]

  • Closed-Toe Shoes: Footwear that fully covers the feet is mandatory in any laboratory where chemicals are handled.[3][7]

Respiratory Protection

Inhalation of vapors or solid dust from halogenated compounds is a primary route for systemic toxicity.[3][4]

  • Chemical Fume Hood: All handling of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid, including weighing the solid, preparing solutions, and running reactions, must be performed inside a properly functioning and certified chemical fume hood.[3][6][7] This is the most critical engineering control to prevent respiratory exposure.

  • Respirator: In the event of a large spill or a failure of engineering controls, respiratory protection may be necessary. A full-face respirator with cartridges rated for organic vapors and acid gases should be available for emergency use by trained personnel.[2] Routine use of a respirator should not be necessary if proper engineering controls are in place.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including cleanup and disposal. The following protocols provide a self-validating system for handling this compound.

Standard Handling Workflow

This workflow outlines the procedural steps for safely using the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood Certification & Airflow B Assemble All Glassware & Equipment A->B C Locate Emergency Equipment (Shower, Eyewash, Spill Kit) B->C D Don Required PPE (Goggles, Gloves, Lab Coat) C->D Begin Work E Weigh/Measure Compound D->E F Perform Experimental Procedure E->F G Neutralize/Quench Reaction (if applicable) F->G H Transfer Waste to 'Halogenated Organic Waste' Container G->H End Experiment I Clean Glassware (in Fume Hood) H->I J Doff PPE & Wash Hands I->J K Clean Work Area J->K

Caption: Standard workflow for handling the target compound.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the work area, verify that the chemical fume hood has been certified within the last year. Ensure an emergency shower and eyewash station are accessible and unobstructed.[4] Have a chemical spill kit rated for organic and acidic compounds readily available.[4]

  • Donning PPE: Put on all required PPE, including a lab coat, chemical safety goggles, and appropriate gloves, before entering the fume hood.

  • Aliquotting: When weighing the solid compound, use an anti-static weigh boat or glass container. Perform this task in the fume hood to contain any airborne dust.

  • During the Experiment: Keep the fume hood sash at the lowest practical height. All containers must be clearly labeled with the chemical name.[4]

Emergency Response

Immediate and correct action during an emergency can significantly mitigate harm.

G cluster_exposure Personnel Exposure cluster_actions Immediate Actions Start Exposure or Spill Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Spill Chemical Spill Start->Spill Wash Remove contaminated clothing. Wash area with soap & water for 15 minutes. Skin->Wash Flush Immediately flush with eyewash for at least 15 minutes. Hold eyelids open. Eye->Flush FreshAir Move to fresh air. If breathing is difficult, provide oxygen. Inhale->FreshAir Medical Seek Immediate Medical Attention. Bring SDS/Chemical Info. Wash->Medical Flush->Medical FreshAir->Medical Cleanup Follow Spill Cleanup Protocol Spill->Cleanup

Caption: Emergency response decision tree for exposure or spills.

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an emergency eyewash station, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration.[13] Seek immediate medical attention.

  • Small Spill (in fume hood): Contain the spill with absorbent pads. Place the used absorbent material in a sealed bag or container, label it as "Halogenated Organic Waste," and dispose of it according to institutional guidelines.

  • Large Spill: Evacuate the laboratory, close the doors, and alert your institution's environmental health and safety office immediately.

Disposal Plan

Due to the presence of iodine, this compound must be disposed of as halogenated organic waste.[3][6][7]

  • Segregation: Never mix halogenated waste with non-halogenated waste.[6] Doing so can significantly increase disposal costs and violates regulatory guidelines.

  • Containerization: Use a designated, properly vented, and clearly labeled waste container for "Halogenated Organic Waste."[6][7] Keep the container closed when not in use.

  • Accumulation: Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[4] Arrange for regular pickups by your institution's waste management personnel.[7]

  • Environmental Note: Iodinated compounds, such as those used in medical imaging, are known environmental pollutants that are difficult to remove from water systems.[9][10] Proper disposal is not only a regulatory requirement but an ethical responsibility to prevent environmental contamination.

References

  • Braun Research Group.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Campus Operations.
  • PSFC. Halogenated Solvents. MIT Plasma Science and Fusion Center.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • BenchChem. Personal protective equipment for handling Capraminopropionic acid. BenchChem.
  • Uniform Manufacturer. (2025, January 7). What PPE Should You Wear When Handling Acid? Uniform Manufacturer.
  • Fisher Scientific. (2010, November 2). SAFETY DATA SHEET for 5-Amino-2,3-dihydrobenzofuran. Fisher Scientific.
  • Angene Chemical. (2024, July 27). Safety Data Sheet for 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. Angene Chemical.
  • ESR. (2026, February 4). What should not go down the drain: time, money and contrast media. EPOS™.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Collect and Recycle. Iodine Disposal For Businesses. Collect and Recycle.
  • Popa, A., et al. (2026, February 4).
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET for 2,3-Benzofuran. TCI Chemicals.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET for 2,3-Dihydrobenzo[b]furan-5-carbaldehyde. Fisher Scientific.
  • Cayman Chemical. (2025, August 22). Safety Data Sheet for 5-Hydroxymethyl-2-furancarboxylic Acid. Cayman Chemical.
  • SynQuest Laboratories, Inc. Safety Data Sheet for 5-Iodofuran-2-carboxaldehyde. SynQuest Labs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.